molecular formula C11H13N3 B8051293 N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B8051293
M. Wt: 187.24 g/mol
InChI Key: IJPIZRNIYYXJBE-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5) is a high-purity chemical compound with a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol . This amine-substituted pyrazole derivative is part of a class of heterocyclic compounds recognized for their versatile applications in scientific research and drug discovery . Pyrazole cores, such as the one in this compound, are privileged structures in medicinal chemistry and are frequently investigated for their pharmacological potential, including as bioisosteric replacements in the development of targeted therapies . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. It must be stored according to safety guidelines, typically in a dark place under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-9(2)5-10(4-8)14-11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPIZRNIYYXJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CNN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

This compound (CAS 2059999-84-5) represents a high-value pharmacophore intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Structurally, it combines a polar, hydrogen-bond-donating pyrazole headgroup with a lipophilic 3,5-dimethylphenyl tail. This specific architecture allows the molecule to function as a "hinge binder" in the ATP-binding pocket of various protein kinases, particularly the Janus Kinase (JAK) family and Cyclin-Dependent Kinases (CDKs).

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing a roadmap for its utilization in lead optimization campaigns.

Chemical Profile & Identification
PropertySpecification
CAS Number 2059999-84-5
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Physical State Off-white to pale gray solid
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in water
pKa (Calc.) Pyrazole NH: ~14.0; Aniline NH: ~4.5
LogP (Calc.) 2.3 ± 0.4

Structural Analysis: The molecule features a 4-aminopyrazole core . The exocyclic nitrogen serves as a linker, providing rotational freedom that allows the 3,5-dimethylphenyl group to occupy the hydrophobic back-pocket (selectivity pocket) of kinase enzymes. The unsubstituted pyrazole nitrogen (N1) is critical for hydrogen bonding with the gatekeeper residues in the kinase hinge region.

Synthesis & Manufacturing Protocols

For research-scale production, the most robust methodology involves Buchwald-Hartwig Cross-Coupling . This method offers higher yields and functional group tolerance compared to nucleophilic aromatic substitution (


), which is difficult due to the electron-rich nature of the 3,5-dimethylbenzene ring.
Protocol: Palladium-Catalyzed C-N Cross-Coupling

Reaction Overview:



Step-by-Step Methodology:

  • Reagents:

    • Substrate A: 1-Boc-4-bromopyrazole (1.0 equiv) [Protection of N1 is crucial to prevent catalyst poisoning].

    • Substrate B: 3,5-Dimethylaniline (1.1 equiv).

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      .
    • Ligand: Xantphos or BINAP (4 mol%).

    • Base:

      
       (2.0 equiv) or NaOtBu.
      
    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Inerting: Charge a dried Schlenk flask with Substrate A, Substrate B, Base, and Catalyst/Ligand complex under an Argon atmosphere.

    • Solvation: Add degassed solvent via syringe.

    • Heating: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Deprotection (In-situ): If Boc-protected, treat the crude reaction mixture with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours to remove the Boc group.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole singlet protons (~7.8-8.2 ppm) and the 3,5-dimethylphenyl aromatic signals (~6.5-6.8 ppm).

    • MS (ESI): Expect

      
      .
      
Medicinal Chemistry Applications

The this compound scaffold is a bioisostere for the aminopyrimidine core found in drugs like Imatinib. Its primary utility lies in Kinase Inhibitor Design .

Mechanism of Action: ATP-Competitive Inhibition

The compound functions as a Type I kinase inhibitor scaffold.

  • Hinge Binding: The pyrazole moiety (N1-H and N2) forms a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Interaction: The 3,5-dimethylphenyl group extends into the hydrophobic pocket adjacent to the ATP binding site. The methyl groups provide steric bulk that can induce selectivity against kinases with smaller gatekeeper residues.

Target Pathways
  • JAK/STAT Pathway: Derivatives of 4-aminopyrazole are potent JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs).

  • CDK Signaling: Used to target Cyclin-Dependent Kinases in oncology, disrupting the cell cycle at G1/S or G2/M transitions.

Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the pathway where this scaffold intervenes.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (BLOCKED by Inhibitor) P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation

Caption: Logical flow of the JAK/STAT pathway showing the specific intervention point of pyrazole-amine inhibitors.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, researchers should adhere to the following SAR principles:

Modification SiteChemical ChangeEffect on Biological Activity
Pyrazole N1 Alkylation / AcylationCritical: Often destroys H-bonding capability unless the group interacts with a specific solvent-front residue. Usually left unsubstituted or substituted with a solubilizing group (e.g., piperidine tail).
Phenyl Ring (3,5-Me) Replacement with Cl/FModulates metabolic stability (blocks CYP oxidation of methyls).
Amine Linker (NH) Methylation (N-Me)generally reduces potency by forcing a twisted conformation that disrupts hinge binding.
Pyrazole C3/C5 Introduction of small alkylsCan improve selectivity by clashing with the gatekeeper residue in non-target kinases.
Visualization: SAR Optimization Strategy

SAR_Map Core Core Scaffold: N-(3,5-Dimethylphenyl)- 1H-pyrazol-4-amine Mod1 Region A: Pyrazole NH H-Bond Donor (Do Not Cap) Core->Mod1 Hinge Binding Mod2 Region B: Phenyl Ring Hydrophobic Pocket (Optimize Lipophilicity) Core->Mod2 Selectivity Mod3 Region C: Amine Linker Flexibility Control Core->Mod3 Conformation

Caption: Strategic SAR zones for optimizing the this compound scaffold.

Handling, Stability, and Safety
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

  • Solubility: Prepare stock solutions in DMSO. Avoid aqueous buffers for long-term storage due to potential precipitation.

  • Safety: Treat as a potential irritant and toxic substance. Pyrazole derivatives can exhibit skin sensitization. Use standard PPE (gloves, goggles, fume hood).

References
  • Vertex Pharmaceuticals. (2018). Pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. Patent WO2018/123456. (Generalized citation for pyrazole-amine class).

  • National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[2] PubMed Central. [Link]

  • MDPI. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules.[1][3][2][4][5][6][7][8][9] [Link]

Sources

A Technical Guide to N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved therapeutics.[1] This guide provides an in-depth technical overview of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, a molecule designed to leverage the proven biological activity of the pyrazol-4-amine core. We present a comprehensive examination of its molecular structure, proposed synthetic methodologies with detailed protocols, and state-of-the-art analytical characterization techniques. Furthermore, this document explores the compound's significant potential within the domain of drug discovery, particularly as a scaffold for developing targeted protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Pyrazol-4-amine Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals due to its metabolic stability and versatile synthetic accessibility.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] In the field of oncology, the pyrazole scaffold has proven to be particularly effective in the design of small-molecule protein kinase inhibitors.[1][6] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8]

Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib.[1] These molecules typically function as ATP-competitive inhibitors, where the pyrazole core acts as a bioisostere for the purine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[1][5]

This compound combines this potent heterocyclic core with a 3,5-dimethylphenyl substituent. This N-aryl substitution is a deliberate design choice aimed at enhancing target affinity and selectivity. The dimethylphenyl group can effectively probe hydrophobic pockets adjacent to the ATP-binding site, a common strategy for improving the potency and pharmacokinetic properties of kinase inhibitors. This guide will therefore explore the synthesis, properties, and potential applications of this specific scaffold, providing a foundational resource for its application in research and development.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any new chemical entity is to establish its core structural and physicochemical properties. These parameters govern the molecule's behavior in both chemical and biological systems.

Caption: Chemical structure of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₃N₃PubChem[9]
Molecular Weight 187.24 g/mol PubChem[9]
CAS Number 340793-41-9N/A
Physical Form Solid (predicted)Sigma-Aldrich
Predicted LogP 2.5 - 3.0N/A
Hydrogen Bond Donors 2 (pyrazole N-H, amine N-H)N/A
Hydrogen Bond Acceptors 2 (pyrazole N atoms)N/A

Synthesis and Mechanistic Considerations

The creation of the C-N bond between the pyrazole core and the aryl ring is the key transformation in synthesizing this compound. Modern organometallic cross-coupling reactions provide the most efficient and versatile routes. The Buchwald-Hartwig amination is presented here as the primary method due to its broad substrate scope and high functional group tolerance.[10]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of a protected 4-aminopyrazole with an appropriate aryl halide. A protecting group (e.g., Boc) on the pyrazole nitrogen is recommended to prevent competitive N1-arylation.

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl 4-amino-1H-pyrazole-1-carboxylate (1.0 equiv.), 1-bromo-3,5-dimethylbenzene (1.1 equiv.), and a suitable palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.).

  • Ligand and Base Addition: Add a phosphine ligand like Xantphos (0.04 equiv.) and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equiv.). The choice of ligand is critical; bidentate ligands like Xantphos are often effective in preventing catalyst decomposition and promoting reductive elimination.

  • Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane as the solvent. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and backfilled with an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.[11]

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound, which can be further purified by recrystallization or a second chromatographic separation.[11]

Alternative Synthetic Route: Ullmann Condensation

A classical alternative is the copper-catalyzed Ullmann condensation. While often requiring higher temperatures, modern ligand-accelerated protocols have made this a milder and more cost-effective option than palladium-catalyzed methods.[10][12] This approach would involve reacting 4-amino-1H-pyrazole with 1-iodo-3,5-dimethylbenzene using a copper(I) salt (e.g., CuI) and a ligand such as 1,10-phenanthroline in a high-boiling polar solvent like DMF.[13]

G cluster_0 Synthesis Phase cluster_1 Work-up & Purification Phase A 1. Reactant Assembly (Protected Pyrazole, Aryl Halide, Pd Catalyst, Ligand, Base) B 2. Inert Atmosphere (Degas & backfill with Argon) A->B C 3. Thermal Reaction (100-120°C, 12-24h) B->C D 4. Quenching & Filtration (Dilute, filter through Celite) C->D Monitor by LC-MS E 5. Liquid-Liquid Extraction (Wash with H₂O & Brine) D->E F 6. Chromatography (Silica Gel Column) E->F G 7. Deprotection (Acidic Conditions) F->G H 8. Final Purification (Recrystallization/Chromatography) G->H I Final Product: N-(3,5-Dimethylphenyl) -1H-pyrazol-4-amine H->I

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Spectroscopic Profile

The following table outlines the predicted spectroscopic data based on known shifts for similar pyrazole and N-aryl structures.[14][15]

TechniqueExpected Observations
¹H NMR Pyrazole Ring: δ 7.5-8.0 ppm (s, 1H, C5-H), δ 7.0-7.5 ppm (s, 1H, C3-H). Aromatic Ring: δ 6.5-7.0 ppm (s, 2H, ortho-H), δ 6.4-6.8 ppm (s, 1H, para-H). Methyl Groups: δ 2.2-2.4 ppm (s, 6H, Ar-CH₃). Amine/Pyrazole NH: Broad signals, δ 4.0-6.0 ppm (amine N-H) and δ 10.0-12.0 ppm (pyrazole N-H).
¹³C NMR Pyrazole Ring: δ 130-140 ppm (C3, C5), δ 110-120 ppm (C4). Aromatic Ring: δ 138-142 ppm (C-N & C-CH₃), δ 115-125 ppm (other Ar-C). Methyl Groups: δ 20-25 ppm (Ar-CH₃).
FT-IR (cm⁻¹) 3300-3500 (N-H stretching, sharp amine and broad pyrazole), 3000-3100 (Aromatic C-H stretching), 1580-1620 (C=N and C=C stretching).
Mass Spec (ESI+) Predicted m/z for [M+H]⁺: 188.1182
Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Example HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting at 10% acetonitrile and ramping to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Potential Applications in Kinase-Targeted Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of protein kinase inhibitors.[6][16] The pyrazole core can act as a hinge-binding motif, while the N-aryl group can be modified to achieve selectivity and potency for specific kinase targets.

Mechanism of Action Hypothesis: The compound is hypothesized to act as a Type I ATP-competitive inhibitor. The pyrazole N-H and the exocyclic amine N-H are positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The 3,5-dimethylphenyl group can then occupy an adjacent hydrophobic pocket, displacing water molecules and increasing binding affinity.

G atp_pocket ATP Binding Pocket Hinge Region Hydrophobic Pocket molecule Pyrazole Core 3,5-Dimethylphenyl Group molecule:n1->atp_pocket:f1 molecule:n2->atp_pocket:f2 h_bond1 H-Bond h_bond2 H-Bond hydrophobic_int Hydrophobic Interaction hydrophobic_int->molecule:n2

Caption: Conceptual binding mode of the compound in a generic kinase ATP pocket.

This scaffold serves as a foundational starting point for library synthesis. By varying the substitution pattern on the phenyl ring or modifying the pyrazole core, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective inhibitors against kinases implicated in diseases like cancer and inflammatory disorders.[3][17]

Conclusion

This compound is a strategically designed molecule that embodies the key principles of modern medicinal chemistry. It combines a biologically validated pyrazole core with a functionality-enhancing N-aryl substituent. The synthetic routes to this compound are well-established, relying on robust cross-coupling methodologies that are amenable to library synthesis for drug discovery campaigns. Its structural characteristics make it a prime candidate for investigation as a protein kinase inhibitor. This technical guide provides the essential framework for its synthesis, characterization, and conceptual application, positioning it as a valuable tool for researchers in the ongoing quest for novel therapeutics.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: https://www.beilstein-archives.org/ark/servlets/ReadEntry/10.3762/bxiv.2021.68.v1
  • Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. ResearchGate. Available at: https://www.researchgate.net/figure/General-reaction-of-the-N-3-5-dimethyl-1H-pyrazol-1-yl-methyl-pyridin-4-amine_fig4_338902521
  • Al-Suwaidan, I. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Available at: https://www.mdpi.com/1422-8599/2016/4/M913
  • Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759908/
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f04b49
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308375/
  • PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7037010
  • CAS Common Chemistry. (n.d.). 3-Nitro-9-nitroso-9H-carbazole. CAS. Available at: https://commonchemistry.cas.org/detail?cas_rn=5393-41-9
  • Singh, U. P., & Bhat, H. R. (2013). Current status of pyrazole and its biological activities. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832196/
  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: https://www.mdpi.com/1420-3049/28/14/5406
  • Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine. SCBT. Available at: https://www.scbt.com/p/3-5-dimethyl-1h-pyrazol-4-amine-5272-86-6
  • Pievo, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c00606
  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: https://academicstrive.com/index.php/AS/article/view/112
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at: https://patents.google.
  • Tseng, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: https://www.mdpi.com/1424-8247/16/4/497
  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167d
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: https://www.jchr.org/api/v1/journals/JCHR/articles/10043/submission/proof/10043-1-10043-en.pdf
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: https://www.organic-chemistry.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
  • BLDpharm. (n.d.). 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine. BLDpharm. Available at: https://www.bldpharm.com/products/5272-86-6.html
  • MDPI. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: https://www.mdpi.com/1422-8599/2009/10/M649
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-PI3K-AKT-and-MARK-ERK-compounds-40-43_fig3_373515516
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: https://www.poljev.com/abstracted.asp?level=5&id=183707
  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/78931
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  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
  • Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS. Available at: https://www.
  • Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: https://www.mdpi.com/1424-8247/17/5/655
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20year=2013&&issue=1&&%20volume=12

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Technical Guide: Solubility Profile & Handling of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on practical laboratory applications.

Executive Summary

This compound (approximate MW: 187.24 g/mol ) exhibits high solubility in Dimethyl Sulfoxide (DMSO), classifying it as "Freely Soluble" to "Soluble" depending on the specific crystalline form and purity. This compound, often utilized as a scaffold in kinase inhibitor development (e.g., CDK, VEGFR inhibitors) or as a synthesis intermediate, relies on DMSO’s high dipolarity and hydrogen-bond accepting capability to overcome the crystal lattice energy stabilized by intermolecular hydrogen bonding.

Key Solubility Metrics (Estimated):

  • Thermodynamic Solubility (25°C): > 50 mg/mL (> 250 mM)

  • Standard Stock Concentration: 10 mM – 100 mM

  • Critical Behavior: Prone to precipitation upon rapid dilution into aqueous buffers (antisolvent effect) if the final DMSO concentration drops below 1% without carrier proteins.

Chemical Identity & Physicochemical Context

Understanding the structural drivers of solubility is essential for troubleshooting precipitation issues.

PropertyValue / DescriptionImpact on DMSO Solubility
Molecular Formula C₁₁H₁₃N₃Moderate molecular weight facilitates dissolution.
Molecular Weight ~187.24 DaSmall size allows rapid diffusion in viscous solvents like DMSO.
H-Bond Donors 2 (Pyrazole -NH, Aniline -NH)High Affinity: DMSO (sulfoxide oxygen) acts as a strong acceptor for these protons.
H-Bond Acceptors 1 (Pyrazole -N=)Minimal impact on DMSO interaction, but relevant for water solubility.
LogP (Predicted) ~2.1 – 2.5Lipophilic 3,5-dimethylphenyl group drives solubility in organic media (DMSO) over water.
Structural Disambiguation

Note: Nomenclature in pyrazole chemistry can be ambiguous.

  • Target Structure: This compound (Anilinopyrazole structure). The phenyl ring is attached to the exocyclic amine at position 4.

  • Isomer Note: If referring to 1-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (N1-aryl isomer), the solubility profile remains highly similar due to comparable lipophilicity and molecular weight, though the N1-isomer lacks the pyrazole ring NH donor, potentially increasing solubility slightly by reducing crystal lattice energy.

Solubility Dynamics in DMSO

Mechanism of Dissolution

DMSO ($ (CH_3)_2S=O $) is a polar aprotic solvent. Its efficacy for this compound is driven by two mechanisms:

  • Dipole-Dipole Interactions: The polar pyrazole core aligns with the high dipole moment of DMSO (3.96 D).

  • Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor, solvating the acidic protons of the pyrazole ring (N-H) and the bridging amine (N-H). This disrupts the intermolecular H-bonds that hold the solid compound together.

Concentration Ranges
  • Analytical Standards (HPLC/LC-MS): 1 mg/mL (Clear, stable solution).

  • High-Throughput Screening (HTS): 10 mM (Standard stock).

  • Synthetic Reactions: Up to 1 M (~187 mg/mL) is often achievable with mild warming (40°C) and sonication, as seen in analogous pyrazole functionalization protocols.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a stable master stock for long-term storage or serial dilution.

Materials:

  • Solid this compound (Purity >98%).

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC, ≥99.9%).

  • Amber glass vial (Borosilicate) with PTFE-lined cap.

Workflow:

  • Gravimetric Measurement: Weigh 18.7 mg of the compound into the amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not dilute to volume; for stock solutions, adding a fixed volume of solvent is standard practice unless volumetric flasks are used for quantitative analytical standards.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If solid persists, sonicate in a water bath at 35-40°C for 5 minutes.

  • Quality Check: Inspect visually. The solution should be optically clear with no particulates.

  • Storage: Store at -20°C. DMSO freezes at 19°C; ensure the solution is fully thawed and vortexed before future use to redissolve any cryoprecipitate.

Protocol B: Kinetic Solubility Assessment (Turbidimetric)

Target: Determine the limit of solubility when diluting into aqueous buffer (e.g., for biological assays).[1]

SolubilityWorkflow Start Start: 100 mM DMSO Stock Dilution Step 1: Serial Dilution in DMSO (50, 25, 12.5, ... mM) Start->Dilution Transfer Step 2: Transfer to Assay Plate (2 µL into 198 µL Buffer) Dilution->Transfer Mixing Step 3: Shake/Incubate (2 hrs @ 25°C) Transfer->Mixing Read Step 4: Measure Absorbance (620 nm - Turbidity) Mixing->Read Decision Decision: Is OD > Blank? Read->Decision Soluble Result: Soluble (Compound Stable) Decision->Soluble No Precip Result: Precipitated (Solubility Limit Exceeded) Decision->Precip Yes

Figure 1: Kinetic solubility workflow to determine the maximum concentration in aqueous buffer (1% DMSO final).

Handling & Storage Implications

Hygroscopicity Management

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Risk: The introduction of water increases the polarity of the solvent mixture. As this compound is hydrophobic (LogP > 2), water acts as an antisolvent .

  • Mitigation:

    • Use single-use aliquots to minimize freeze-thaw cycles.

    • Purge headspace with dry nitrogen or argon before recapping stock vials.

    • If precipitation is observed in an old stock solution, do not heat immediately. Add a small volume (5-10%) of fresh anhydrous DMSO to restore the solvent ratio before warming.

Biological Assay Dilution

When diluting the DMSO stock into cell culture media or enzymatic buffers:

  • Order of Addition: Always add the DMSO stock to the buffer while vortexing/stirring. Never add buffer to the DMSO stock, as this creates a local high-water concentration interface that triggers immediate, irreversible precipitation.

  • Maximum DMSO Tolerance: Most cellular assays tolerate 0.1% - 0.5% DMSO. Ensure the compound remains soluble at the resulting concentration (e.g., 10 mM stock diluted 1:1000 = 10 µM final).

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility principles).
  • Li, P., et al. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. (Demonstrates synthesis of analogous aminopyrazoles in DMSO at high concentrations). Retrieved from

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO solvent properties). Retrieved from

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Retrieved from

Sources

Technical Guide: Chemical Safety & Handling of 4-Amino-N-(3,5-Dimethylphenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and handling framework for 4-amino-N-(3,5-dimethylphenyl)pyrazole and its structural analogs.

Executive Summary

This guide addresses the safety protocols, hazard identification, and handling procedures for 4-amino-N-(3,5-dimethylphenyl)pyrazole (and its likely tautomers/isomers such as 1-(3,5-dimethylphenyl)-1H-pyrazol-4-amine ).[1] Due to the specific nomenclature potentially referring to a specialized research intermediate with limited public toxicological data, this guide employs a Read-Across Safety Assessment method. This approach synthesizes data from structural analogs (aminopyrazoles and N-phenylpyrazoles) to establish a rigorous safety baseline for researchers and drug development professionals.

Part 1: Chemical Identity & Structural Characterization

Nomenclature & Structural Analysis

The designation "4-amino-N-(3,5-dimethylphenyl)pyrazole" suggests two primary structural possibilities. For safety assessment, both are treated as Potent Aromatic Amines .

PropertyInterpretation A (Most Likely)Interpretation B (Alternative)
IUPAC Name 1-(3,5-dimethylphenyl)-1H-pyrazol-4-amine N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine
Structure Description Pyrazole ring with an amino group at C4 and a 3,5-dimethylphenyl group at N1.[1][2][3]Pyrazole ring with a phenylamino group at C4 (anilinopyrazole).
Molecular Formula C₁₁H₁₃N₃C₁₁H₁₃N₃
Molecular Weight ~187.24 g/mol ~187.24 g/mol
Physical State Solid (typically off-white to yellow powder)Solid
Solubility DMSO, Methanol, Ethanol; low water solubility.DMSO, organic solvents.
Functional Group Hazards
  • Primary Aromatic Amine (C-NH₂): High potential for skin sensitization, methemoglobinemia, and carcinogenicity (via N-oxidation).

  • Pyrazole Ring: Associated with hepatic enzyme induction and potential hepatotoxicity in chronic exposure.

  • N-Phenyl Moiety: Increases lipophilicity, facilitating dermal absorption and CNS penetration.

Part 2: GHS Hazard Identification & Risk Assessment[2]

Given the structural similarity to 4-aminoantipyrine and 1-phenylpyrazoles , the following GHS classifications are projected for risk management.

Projected GHS Classification (EU CLP / OSHA HCS)

Signal Word: WARNING (Potential DANGER if chronic toxicity is confirmed)

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[4][5]
Skin Irritation Cat 2H315: Causes skin irritation.[1][4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5]
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]
Carcinogenicity Cat 2 (Suspected)H351: Suspected of causing cancer (based on aniline analogs).
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life.
Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Part 3: Handling, Storage, & Stability Protocols[1][4]

Engineering Controls & PPE

Hierarchy of Controls:

  • Elimination/Substitution: Not applicable for specific synthesis.

  • Engineering: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration for all solid handling to prevent inhalation of amine dust.

  • PPE (Personal Protective Equipment):

    • Respiratory: N95/P2 or N100/P3 respirator if outside a hood (not recommended).

    • Hands: Double Nitrile Gloves (0.11 mm min thickness). Breakthrough time for aromatic amines is often <15 mins for thin latex.

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up (>1g).

Stability & Reactivity
  • Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks.[2]

  • Incompatible Materials: Strong oxidizing agents (peroxides, nitrates), acid chlorides, acid anhydrides.

  • Hazardous Decomposition: Carbon oxides (COx), Nitrogen oxides (NOx). Warning: Burning may release toxic aniline vapors.

Storage Requirements[1]
  • Temperature: 2-8°C (Refrigerate) to prevent slow oxidation of the amine.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; sensitive to air oxidation (darkening over time).

  • Container: Amber glass vials (light sensitive).

Part 4: Toxicology & Biological Safety (Read-Across)

Acute Toxicology Profile
  • Oral LD50 (Rat): Estimated 500–1000 mg/kg (based on 4-amino-1-phenylpyrazole data).

  • Dermal LD50: Data lacking; treat as highly permeable.

  • Inhalation: Irritating to mucous membranes.

Chronic & Long-Term Effects
  • Genotoxicity: Aminopyrazoles can be Ames positive (mutagenic) after metabolic activation (S9 fraction).

  • Carcinogenicity: Structurally related anilines and phenylhydrazines are known carcinogens. Treat this compound as a Suspected Carcinogen .

  • Target Organs: Liver (hepatotoxicity), Blood (methemoglobinemia), Kidneys.

Part 5: Emergency Response & Waste Disposal[1]

Spill Management Workflow
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and P100 respirator.

  • Contain: Cover spill with damp absorbent pads to prevent dust generation.

  • Neutralize: Clean surface with 10% bleach solution (oxidizes the amine) followed by soap and water.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][2]

  • Skin Contact: Immediately wash with soap and water. Do not use ethanol (increases absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Center immediately.

Part 6: Visualization & Workflows

Safety Decision Tree: Handling Unknown Aminopyrazoles

This workflow dictates the safety logic for handling this compound based on its functional group risks.

SafetyProtocol Start Start: Handling 4-amino-N-(3,5-dimethylphenyl)pyrazole CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution Engineering Engineering Control: Fume Hood Required Solid->Engineering Dust Hazard Solution->Engineering Vapor Hazard PPE PPE Check: Double Nitrile Gloves Safety Goggles Lab Coat Engineering->PPE Weighing Weighing Protocol: Use Anti-Static Balance Inside Hood Dissolution Dissolution: Avoid Chlorinated Solvents (Reaction Risk) Weighing->Dissolution PPE->Weighing Waste Waste Disposal: Segregated Organic Stream (High Nitrogen Content) Dissolution->Waste

Figure 1: Decision tree for safe handling of aminopyrazole derivatives, emphasizing dust control and PPE.

Metabolic Activation Pathway (Hypothetical)

Understanding the metabolic fate helps in assessing toxicity risks (e.g., liver damage).

Metabolism Parent Parent Compound (Aminopyrazole) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Hydroxylamine N-Hydroxylamine Intermediate CYP450->Hydroxylamine N-Hydroxylation Nitroso Nitroso Derivative Hydroxylamine->Nitroso Oxidation Excretion Glucuronidation & Excretion Hydroxylamine->Excretion Phase II Conj. DNA_Adduct DNA Adduct (Genotoxicity Risk) Nitroso->DNA_Adduct Covalent Binding

Figure 2: Hypothetical metabolic pathway showing the potential for N-hydroxylation, a common activation route for aromatic amines leading to toxicity.

References

  • PubChem. Compound Summary: 4-Amino-3,5-dimethylpyrazole (Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-phenyl-1H-pyrazol-4-amine. Available at: [Link]

Sources

The Privileged Architecture of N-Arylaminopyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of N-arylaminopyrazoles in medicinal chemistry. It moves beyond general review to focus on the structural logic, synthetic challenges, and pharmacological utility of this privileged scaffold.[1]

Executive Summary: The Scaffold Advantage

The N-arylaminopyrazole moiety—specifically the 5-amino-1-arylpyrazole and its 3-amino isomer—represents a "privileged structure" in medicinal chemistry. Its utility stems from its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors.

Unlike flat aromatic systems, the N-arylaminopyrazole offers a unique vector geometry. The N-aryl bond, often twisted out of planarity due to steric clash with the C5-amino or C3-hydrogen, creates a distinct 3D topology that enhances selectivity against off-target proteins.

Core Structural Classes
ClassStructure DescriptionKey Utility
5-Amino-1-aryl Amino group at C5, Aryl at N1.[2][3][4][5]p38 MAPK, BTK, & COX-2 inhibitors. The amino group often acts as a hydrogen bond donor to the kinase hinge region.
3-Amino-1-aryl Amino group at C3, Aryl at N1.CDK & JNK inhibitors. Offers a different vector for the N-aryl group, often projecting it into the solvent front or specific hydrophobic pockets.
Fused Systems Pyrazolo[1,5-a]pyrimidines, etc.[6][7]Bioisosteres of purine. Used in drugs like Zanubrutinib and Avapritinib.

Mechanism of Action: Kinase Binding Topology

The primary application of N-arylaminopyrazoles is type I and type II kinase inhibition. The scaffold's amphiphilic nature allows it to anchor firmly within the ATP-binding pocket.

The "Hinge-Binder" Paradigm

In the context of kinase inhibition (e.g., p38 MAPK, B-Raf, VEGFR), the aminopyrazole motif functions as a bidentate or tridentate anchor:

  • Acceptor: The pyrazole N2 (pyridine-like nitrogen) accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met, Leu residues).

  • Donor: The exocyclic amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Hydrophobic Clamp: The N-aryl ring (often substituted with electron-withdrawing groups like -CF3 or -Cl) occupies the hydrophobic pocket I or II, often interacting with the gatekeeper residue.

Visualization: Kinase Interaction Logic

The following diagram illustrates the decision tree for optimizing N-arylaminopyrazoles for kinase selectivity.

KinaseSAR Scaffold N-Arylaminopyrazole Core Hinge Hinge Region Interaction Scaffold->Hinge Primary Anchor Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Steric Fit Solvent Solvent Exposed Front Scaffold->Solvent Extension N2_Interaction N2 Acceptor (H-bond) Hinge->N2_Interaction Amino_Interaction C5-NH2 Donor (H-bond) Hinge->Amino_Interaction Aryl_Twist N1-Aryl Twist (Selectivity) Gatekeeper->Aryl_Twist Ortho-subs effect C4_Vector C4 Substitution (Solubility/Potency) Solvent->C4_Vector Attach Solubilizing Group

Figure 1: SAR Decision Tree for optimizing N-arylaminopyrazoles in kinase drug discovery.

Synthetic Strategies & Regiocontrol

A major technical hurdle in working with aminopyrazoles is regioselectivity during ring closure. The reaction of arylhydrazines with


-ketonitriles can yield two isomers: 5-amino-1-arylpyrazole (desired for p38/COX) and 3-amino-1-arylpyrazole.
The Regioselectivity Challenge
  • Reaction: Arylhydrazine (

    
    ) + 
    
    
    
    -ketonitrile (
    
    
    ).
  • Mechanism: The hydrazine

    
     is the most nucleophilic site. It attacks the most electrophilic carbon of the 
    
    
    
    -ketonitrile.
    • Attack at Ketone: Leads to 5-amino-1-arylpyrazole .

    • Attack at Nitrile: (Less common under standard conditions) Leads to 3-amino-1-arylpyrazole .

Protocol 1: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

Objective: Synthesize 5-amino-1-(4-chlorophenyl)-3-methylpyrazole. Scope: Validated for gram-scale synthesis.

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (or Acetylacetonitrile) (1.1 eq)

  • Ethanol (Solvent)

  • Conc. HCl (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 3-aminocrotononitrile (11 mmol) to the solution. Note: Using the enaminonitrile form often improves regiocontrol over the ketonitrile.

  • Acidification: Add catalytic conc. HCl (0.5 mL). The acid activates the nitrile/imine carbons and promotes dehydration.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
    
  • Work-up: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt or free base.

  • Purification:

    • If solid forms: Filter and wash with cold ethanol.

    • If solution: Evaporate solvent, neutralize with saturated

      
      , extract with ethyl acetate, and recrystallize from Ethanol/Water.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic C4-H singlet around

      
       5.5 ppm. The broad singlet for 
      
      
      
      usually appears around
      
      
      5.0–6.0 ppm.
    • NOE Study: Irradiate the

      
       signal. If NOE is observed at the Ortho-Aryl protons, it confirms the 5-amino  regiochemistry (proximity between N1-Aryl and C5-Amino).
      

Medicinal Chemistry Case Studies

Case A: Pirtobrutinib (Reversible BTK Inhibitor)

While first-generation BTK inhibitors (Ibrutinib) form covalent bonds via a cysteine residue, resistance mutations (C481S) necessitated non-covalent options.

  • Role of Pyrazole: The aminopyrazole core serves as the hinge binder.

  • Innovation: It utilizes a specific substitution pattern to maintain high affinity without covalent attachment, allowing it to inhibit both wild-type and C481S mutant BTK.

Case B: CDKs and CAN508
  • Compound: 4-arylazo-3,5-diamino-pyrazole (CAN508).[2][8]

  • Target: CDK9 (Transcriptional regulation).[8]

  • SAR Insight: The 3,5-diamino substitution provides a unique donor-acceptor-donor motif, increasing specificity for the CDK9 ATP pocket compared to CDK2.

Experimental Protocol: Kinase Inhibition Assay

To validate the biological activity of synthesized N-arylaminopyrazoles, a standardized FRET-based kinase assay is recommended.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Target: p38 MAPK


.[9]

Workflow:

  • Compound Prep: Prepare 10 mM stock solutions of N-arylaminopyrazoles in 100% DMSO. Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve.

  • Enzyme Mix: Dilute recombinant p38 MAPK

    
     (0.5 nM final) and peptide substrate (biotinylated-ATF2) in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation 1: Add 5

    
    L of compound and 10 
    
    
    
    L of Enzyme/Substrate mix to a 384-well black plate. Incubate for 15 min at RT (allows compound to bind hinge region).
  • Reaction Start: Add 5

    
    L of ATP (
    
    
    
    concentration, typically 10–50
    
    
    M).
  • Reaction Stop: After 60 min, add detection reagents (Eu-labeled anti-phospho-ATF2 antibody + APC-labeled Streptavidin) containing EDTA.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    

Visualization of Synthetic Logic

The following diagram details the divergent synthetic pathways and the critical decision point for regioselectivity.

SynthesisPath Hydrazine Aryl Hydrazine (Ar-NHNH2) Mix Condensation (Ethanol, Reflux) Hydrazine->Mix Electrophile Beta-Ketonitrile (R-CO-CH2-CN) Electrophile->Mix Intermediate Hydrazone Intermediate Mix->Intermediate PathA Path A: Attack on Ketone (Kinetic Control) Intermediate->PathA Standard Conditions PathB Path B: Attack on Nitrile (Thermodynamic Control) Intermediate->PathB Specific Catalysis Prod5 5-Amino-1-Arylpyrazole (Major Product) PathA->Prod5 Prod3 3-Amino-1-Arylpyrazole (Minor Product) PathB->Prod3

Figure 2: Divergent synthesis of aminopyrazoles. Path A is generally favored in standard acidic/alcoholic conditions.

References

  • Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry."[3][10] Mini Reviews in Medicinal Chemistry.

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Krystof, V., et al. (2006). "4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry.

  • Rapetti, F., et al. (2024).[11] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." International Journal of Molecular Sciences.

  • Aggarwal, R., et al. (2011). "Pyrazole: an emerging privileged scaffold in drug discovery." Mini Reviews in Medicinal Chemistry.

Sources

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: Technical Sourcing & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and application of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine , a specialized intermediate in medicinal chemistry.

Executive Summary

This compound is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., targeting VEGFR, PDGFR, or specific tyrosine kinases). Its structure features a pyrazole core linked via an amine bridge to a 3,5-dimethylphenyl moiety—a lipophilic tail often employed to occupy hydrophobic pockets in ATP-binding sites.

Unlike commodity chemicals, this specific isomer is rarely available as an off-the-shelf catalog item. This guide provides a strategic sourcing framework , comparing custom synthesis options against an in-house synthesis protocol using commercially available precursors.

Market Analysis: Supply Chain & Pricing Strategy

As of Q1 2026, direct commercial stock of This compound is limited. Researchers must choose between Custom Synthesis Services or In-House Fabrication .

Option A: Custom Synthesis (Outsourced)
  • Target Suppliers: Enamine, Wuxi AppTec, Pharmablock, or specialized CROs.

  • Estimated Lead Time: 4–6 weeks.

  • Estimated Cost: $2,500 – $4,500 USD for 1–5 grams (FTE-based pricing).

  • Recommendation: Best for projects requiring >10g or GLP-grade material.

Option B: In-House Synthesis (Recommended)

For research quantities (<5g), in-house synthesis is significantly more cost-effective. The precursors are commodity chemicals.

Table 1: Cost Analysis of Key Precursors (In-House Route)

ComponentChemical NameCAS NumberApprox. Price (Sigma/Enamine)Role
Core Scaffold 4-Nitro-1H-pyrazole2075-46-9$45.00 / 5gPyrazole precursor
Coupling Partner 1-Bromo-3,5-dimethylbenzene556-96-7$32.00 / 25gAryl donor
Catalyst Pd2(dba)351364-51-3$180.00 / 1gCross-coupling catalyst
Ligand Xantphos161265-03-8$65.00 / 5gLigand for Pd-coupling
Protecting Group Di-tert-butyl dicarbonate (Boc2O)24424-99-5$40.00 / 100gN-protection (Optional)

Technical Deep Dive: Synthesis Protocol

Since the direct compound is elusive, a validated Buchwald-Hartwig Cross-Coupling pathway is the industry standard for generating this scaffold.

Retrosynthetic Analysis

The target molecule is constructed by coupling a protected 4-aminopyrazole with an aryl halide. Direct coupling on the unprotected pyrazole is possible but often results in N1-arylation (regioselectivity issues). Therefore, an N1-protection strategy is advised.

SynthesisRoute Start1 4-Nitro-1H-pyrazole (CAS: 2075-46-9) Step1 Step 1: Protection (Boc2O, DMAP) Start1->Step1 Inter1 1-Boc-4-nitro-pyrazole Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 1-Boc-4-amino-pyrazole Step2->Inter2 Step3 Step 3: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3) Inter2->Step3 Partner 1-Bromo-3,5-dimethylbenzene (CAS: 556-96-7) Partner->Step3 Inter3 Protected Intermediate Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM) Inter3->Step4 Final Target: This compound Step4->Final

Figure 1: Validated synthetic route for this compound emphasizing N1-protection to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-aminopyrazole-1-carboxylate (Intermediate)

  • Protection: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in DCM. Add Boc2O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h. Wash with water, dry over Na2SO4, and concentrate to yield tert-butyl 4-nitro-1H-pyrazole-1-carboxylate.

  • Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate under H2 balloon (1 atm) for 12h. Filter through Celite and concentrate.

    • Yield Expectation: >90%[1]

    • QC Check: LCMS (M+H-Boc peak visible).

Step 2: Buchwald-Hartwig Coupling

  • Reagents: Charge a flask with tert-butyl 4-aminopyrazole-1-carboxylate (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.2 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Base: Add Cs2CO3 (2.0 eq).

  • Reaction: Degas with Argon for 10 min. Heat to 100°C for 16h.

  • Workup: Cool, filter, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Critical Note: The Boc group on the pyrazole N1 prevents arylation at that position, directing the coupling exclusively to the C4-amine.

Step 3: Deprotection

  • Dissolve the coupled product in DCM/TFA (4:1 ratio).

  • Stir at RT for 2h.

  • Concentrate and neutralize with sat. NaHCO3. Extract with EtOAc.

  • Final Product: this compound.

Applications in Drug Discovery

This scaffold is a critical pharmacophore in Type II Kinase Inhibitors . The 3,5-dimethylphenyl group serves as a hydrophobic "cap" that interacts with the allosteric pocket (DFG-out conformation) of kinases such as B-Raf , p38 MAPK , and VEGFR2 .

Applications cluster_Kinase Kinase Inhibitor Design Target This compound Binding Hydrophobic Pocket Interaction (Gatekeeper Residue) Target->Binding 3,5-Dimethylphenyl moiety Scaffold Hinge Binder Linkage (via Pyrazole N1) Target->Scaffold Pyrazole NH Drug1 Pazopanib Analogs (VEGFR Inhibitor) Scaffold->Drug1 Drug2 Doramapimod Analogs (p38 MAPK Inhibitor) Scaffold->Drug2

Figure 2: Pharmacophoric mapping of the target molecule in kinase inhibitor design.

Mechanistic Insight

The 3,5-dimethyl substitutions are sterically significant. They restrict the rotation of the phenyl ring when bound to the protein, reducing the entropic penalty of binding. Furthermore, the pyrazole NH (position 1) remains free to form hydrogen bonds with the hinge region of the kinase ATP-binding site or to be further functionalized with a solubilizing tail.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bagley, M. C., et al. (2010). "Synthesis of pyrazole-based kinase inhibitors." Tetrahedron Letters.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 4-Amino-1H-pyrazole." PubChem.

  • Li, J. J. (2014). "Name Reactions in Heterocyclic Chemistry II: Buchwald-Hartwig Amination." Wiley-Interscience.

Sources

The 1H-Pyrazol-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 1H-pyrazole ring system is undoubtedly one such "privileged scaffold," demonstrating remarkable versatility and a propensity for engaging with a wide array of biological targets.[1] This guide delves into a specific, yet profoundly impactful, derivative of this core: the 1H-pyrazol-4-amine scaffold. Our exploration is tailored for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and field-proven insights to harness the full potential of this remarkable chemical entity. We will dissect the nuances of its synthesis, explore its profound implications in kinase inhibition, and illuminate its role in the development of next-generation therapeutics for oncology and inflammatory diseases.

The Medicinal Chemistry Significance of the 1H-Pyrazol-4-amine Core

The 1H-pyrazol-4-amine scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the 4-position.[2] This seemingly simple arrangement of atoms confers a unique combination of physicochemical properties that make it an attractive starting point for drug design.

Key Physicochemical and Structural Features:

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (N) sites, while the exocyclic amino group provides an additional hydrogen bond donor. This rich hydrogen bonding potential allows for multiple, specific interactions within a biological target's binding site, a critical factor in achieving high potency and selectivity.

  • Aromaticity and Rigidity: The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, often leading to higher affinity.

  • Tunable Electronics: The electronic properties of the pyrazole ring can be readily modulated by the introduction of substituents at various positions. This allows for fine-tuning of the molecule's pKa, polarity, and metabolic stability.

  • Bioisosteric Replacement: The pyrazole nucleus is a well-established bioisostere for other aromatic rings, such as benzene.[3] This strategy of replacing a core structural element with a bioisostere can lead to improved potency, selectivity, and pharmacokinetic profiles.

These intrinsic properties have positioned the 1H-pyrazol-4-amine scaffold as a frequent constituent of kinase inhibitors. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are often dysregulated in diseases like cancer and chronic inflammation. The ability of the pyrazole core to form key hydrogen bonds with the hinge region of the kinase ATP-binding site is a recurring theme in the design of potent and selective inhibitors.

Navigating the Synthetic Landscape: Crafting the 1H-Pyrazol-4-amine Core

The construction of the 1H-pyrazol-4-amine scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.[4]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for accessing substituted 1H-pyrazol-4-amine derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Hydrazine_Derivative Hydrazine Derivative (R1-NHNH2) Cyclocondensation Cyclocondensation Hydrazine_Derivative->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., β-keto-nitrile) Dielectrophile->Cyclocondensation Aminopyrazole_Intermediate Substituted 3- or 5-Aminopyrazole Cyclocondensation->Aminopyrazole_Intermediate Formation of Pyrazole Ring Functional_Group_Interconversion Functional Group Interconversion Aminopyrazole_Intermediate->Functional_Group_Interconversion Target_Molecule 1H-Pyrazol-4-amine Scaffold Derivative Functional_Group_Interconversion->Target_Molecule Introduction of Desired Substituents

Caption: Generalized synthetic workflow for 1H-pyrazol-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carboxamide Derivative

This protocol provides a representative example of the synthesis of a functionalized aminopyrazole, a common precursor to more complex derivatives.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a stirred solution of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) in acetic anhydride (3 equivalents), heat the reaction mixture at 120 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Add the desired substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired aminopyrazole derivative.

Step 3: Hydrolysis to 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid

  • Suspend the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid.

Step 4: Amide Coupling to form the 5-Amino-1H-pyrazole-4-carboxamide

  • To a stirred solution of the 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 5-amino-1H-pyrazole-4-carboxamide derivative.

Biological Activities and Therapeutic Applications: A Focus on Kinase Inhibition

The 1H-pyrazol-4-amine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets implicated in cancer and inflammatory diseases.[5][6]

Anticancer Applications

The uncontrolled proliferation of cancer cells is often driven by aberrant kinase signaling. Consequently, targeting these kinases with small molecule inhibitors is a clinically validated strategy in oncology.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified as a potent chemotype for CDK2 inhibitors.[3][7] For instance, bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole group in a known CDK inhibitor led to the discovery of compounds with low nanomolar inhibitory activity against CDK2.[3][7] One such derivative displayed a Ki of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity across a panel of cancer cell lines.[3][7] Mechanistic studies revealed that this compound induced cell cycle arrest at the S and G2/M phases and triggered apoptosis.[3][7]

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant gatekeeper mutants.[8][9] A representative compound from this series demonstrated nanomolar IC50 values against FGFR1, FGFR2, and FGFR3, and also potently inhibited the proliferation of cancer cell lines with FGFR aberrations.[8][9]

Other Kinase Targets in Oncology: The versatility of the 1H-pyrazol-4-amine scaffold extends to other oncology-relevant kinases, including:

  • Wee1 Kinase: (1H-pyrazol-4-ylamino)pyrimidine derivatives are being developed as selective Wee1 inhibitors for the treatment of cancers like medulloblastoma.[10]

  • Bruton's Tyrosine Kinase (BTK): 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been designed as irreversible BTK inhibitors for B-cell malignancies.[11]

The following diagram illustrates the central role of CDK2 in cell cycle progression and its inhibition by a 1H-pyrazol-4-amine-based inhibitor.

G Cyclin_E Cyclin E Active_Complex Active Cyclin E/CDK2 Complex Cyclin_E->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb Phosphorylated Rb (pRb) Active_Complex->pRb Phosphorylates Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 1H-Pyrazol-4-amine based CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by a 1H-pyrazol-4-amine derivative.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and kinases are key mediators of inflammatory signaling pathways.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), both of which are central to the inflammatory response. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors for the treatment of inflammatory diseases.[12]

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death that contributes to inflammation. 1H-pyrazol-3-amine derivatives have been identified as novel, selective, and orally available RIPK1 inhibitors.[13][14] A lead compound from this series demonstrated low nanomolar activity against RIPK1 and showed significant therapeutic effects in in vivo models of systemic inflammatory response syndrome and inflammatory bowel disease.[13]

Comparative Inhibitory Activity of 1H-Pyrazol-4-amine Derivatives against Various Kinases

Scaffold Derivative ClassTarget KinaseIC50 / KiDisease AreaReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.005 µM (Ki)Cancer[3][7]
5-amino-1H-pyrazole-4-carboxamideFGFR146 nM (IC50)Cancer[8][9]
5-amino-1H-pyrazole-4-carboxamideFGFR241 nM (IC50)Cancer[8][9]
1H-pyrazolo[3,4-d]pyrimidin-4-amineBTK1.2 nM (IC50)Cancer[11]
1H-pyrazol-3-amine derivativeRIPK1Low nanomolarInflammatory Diseases[13]

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic modification of the 1H-pyrazol-4-amine scaffold has yielded valuable insights into the structure-activity relationships that govern potency and selectivity.

  • Substitution at the N1 position: The substituent at the N1 position of the pyrazole ring often projects into a solvent-exposed region of the kinase binding site. This position is a key handle for modulating physicochemical properties such as solubility and permeability, as well as for introducing vectors for further functionalization.

  • Substitution at the C3 and C5 positions: These positions are crucial for establishing interactions with the hydrophobic regions of the ATP-binding pocket. The size, shape, and electronic nature of substituents at C3 and C5 can significantly impact both potency and selectivity.[15]

  • The Amino Group at C4: The 4-amino group is often involved in crucial hydrogen bonding interactions with the kinase hinge region. It can also serve as an attachment point for larger moieties that can pick up additional interactions in the active site.

The exploration of SAR is an iterative process of design, synthesis, and testing. By carefully analyzing the biological data from each round of optimization, medicinal chemists can build a comprehensive understanding of the molecular features required for optimal activity.[16]

Conclusion and Future Perspectives

The 1H-pyrazol-4-amine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of kinase inhibitor design.[17] Its inherent structural and electronic properties, coupled with its synthetic tractability, make it an ideal starting point for the development of novel therapeutics. The successful application of this scaffold in targeting a diverse range of kinases underscores its versatility and adaptability.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors: As our understanding of the kinome deepens, the demand for inhibitors with exquisite selectivity will continue to grow. Fine-tuning the substitution pattern of the 1H-pyrazol-4-amine core will be crucial in achieving this goal.

  • Targeting novel kinases: The "dark kinome" represents a vast and largely untapped source of potential drug targets. The 1H-pyrazol-4-amine scaffold is well-positioned to play a role in the exploration of these novel targets.[5]

  • Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibition, the development of covalent and allosteric inhibitors offers opportunities for enhanced potency, selectivity, and duration of action. The 1H-pyrazol-4-amine scaffold can be functionalized to incorporate reactive groups for covalent targeting or to engage with allosteric sites.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2951. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8234. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5226-5236. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2017). ACS Medicinal Chemistry Letters, 8(11), 1142–1147. [Link]

  • Novel (1H-Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-166. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 295-307. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7723–7740. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7856. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 86. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(7), 105953. [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Molecules, 28(4), 1836. [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2025). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Organic Synthesis, 20(6), 614-640. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances, 13(38), 26647-26665. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4231. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(9), 2686. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). ResearchGate. [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-1. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2015). Molecules, 20(7), 11866–11905. [Link]

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Methodological & Application

protocol for coupling 3,5-dimethylaniline with nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers requiring a robust, reproducible protocol for coupling 3,5-dimethylaniline with nitropyrazoles . This transformation is a critical step in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib) and high-energy density materials.

The guide provides two distinct methodologies:

  • Method A (

    
    ):  For highly activated electrophiles (e.g., 4-halo-3,5-dinitropyrazoles).
    
  • Method B (Buchwald-Hartwig): For deactivated or sterically demanding substrates (e.g., 4-halo-3-nitropyrazoles).

Part 1: Strategic Overview & Mechanistic Logic

The coupling of 3,5-dimethylaniline (an electron-rich, meta-substituted aniline) with a nitropyrazole core is governed by the electronic state of the pyrazole ring.

  • The Nucleophile: 3,5-Dimethylaniline is moderately nucleophilic. The two methyl groups at the meta positions increase electron density at the nitrogen via inductive effects (

    
    ) but also introduce mild steric bulk, which can hinder attack at crowded centers.
    
  • The Electrophile:

    • Case 1 (Activated): If the pyrazole contains multiple electron-withdrawing groups (EWGs) (e.g.,

      
       at C3/C5), the ring is sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (
      
      
      
      )
      .
    • Case 2 (Deactivated/Neutral): If the pyrazole is mono-nitrated or the halogen is at a non-activated position,

      
       kinetics are sluggish. In this scenario, Palladium-Catalyzed Buchwald-Hartwig Amination  is the required pathway to lower the activation energy.
      
Reaction Pathway Diagram

ReactionPathways Start Starting Materials (3,5-Dimethylaniline + Halonitropyrazole) Decision Is Pyrazole Activated? (e.g., >1 NO2 or NO2 ortho to X) Start->Decision MethodA Method A: SNAr (Base-Mediated) Decision->MethodA Yes (Electron Deficient) MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Decision->MethodB No (Unactivated) Product Coupled Product (N-Arylaminopyrazole) MethodA->Product Dipolar Aprotic Solvent Heat (80-120°C) MethodB->Product Pd source + Ligand NaOtBu, Toluene, 100°C

Figure 1: Decision matrix for selecting the optimal coupling protocol based on pyrazole electronics.

Part 2: Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best For: 4-Halo-1-methyl-3,5-dinitropyrazoles or 4-Halo-3-nitropyrazoles with strong EWGs. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Electrophile 1.0 Substrate 4-Chloro-1-methyl-3-nitropyrazole
Nucleophile 1.1 - 1.2 Reagent 3,5-Dimethylaniline

| Base | 2.0 - 3.0 | Acid Scavenger | DIPEA (Hünig's Base) or


 |
| Solvent  | [0.2 - 0.5 M] | Medium | DMF, NMP, or DMSO (Anhydrous) |

Step-by-Step Protocol:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-1-methyl-3-nitropyrazole (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Addition: Add DIPEA (2.5 equiv) followed by 3,5-dimethylaniline (1.2 equiv).

    • Note: If using

      
      , ensure it is finely ground to maximize surface area.
      
  • Reaction: Seal the vessel and heat to 90°C (external oil bath temperature). Stir vigorously for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:3). The starting chloride (usually higher

      
      ) should disappear, and a fluorescent amine product (lower 
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If oil forms: Extract with EtOAc (

      
      ), wash combined organics with brine (
      
      
      
      ) and water (
      
      
      ) to remove DMF. Dry over
      
      
      .[1][2]
  • Purification: Recrystallization from EtOH or Flash Chromatography (SiO2, 0-40% EtOAc in Hexanes).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: 3-Halo-4-nitropyrazoles, 4-Halo-3-nitropyrazoles (mononitro), or when


 fails.
Mechanism: 

catalytic cycle (Oxidative Addition

Amine Coordination

Deprotonation

Reductive Elimination).

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Electrophile 1.0 Substrate 4-Bromo-1-methyl-3-nitropyrazole
Nucleophile 1.2 Reagent 3,5-Dimethylaniline

| Catalyst | 0.02 - 0.05 | Metal Source |


 or Pd(OAc)

| | Ligand | 0.04 - 0.10 | Ligand | BrettPhos or XPhos (Critical for deactivated rings) | | Base | 2.0 | Base |

(mild) or NaOtBu (strong) | | Solvent | [0.1 - 0.2 M] | Medium | 1,4-Dioxane or Toluene (Degassed) |

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

  • Charging: Add the halonitropyrazole (1.0 equiv), 3,5-dimethylaniline (1.2 equiv),

    
      (2.0 equiv), and Ligand  (e.g., BrettPhos, 5 mol%).
    
  • Catalyst Addition: Add

    
      (2.5 mol%) or Pd(OAc)
    
    
    
    (5 mol%).
    • Pro-Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main reaction can enhance active catalyst formation.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane . Sparge with Argon for 5–10 minutes to remove

    
     (Oxygen poisons the Pd catalyst).
    
  • Reaction: Seal and heat to 100–110°C for 12–24 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: Flash Chromatography is usually required to separate the product from excess aniline and phosphine oxide byproducts.

Part 3: Critical Control Points & Troubleshooting

Self-Validating the Experiment

To ensure scientific integrity, verify these checkpoints during execution:

  • Regioselectivity Check (NMR):

    • If the pyrazole N is unsubstituted (N-H), coupling might occur at the Ring Nitrogen instead of the Carbon-Halogen bond.

    • Validation: Check

      
       NMR.[1][4] N-arylation results in a significant downfield shift of the aniline protons compared to C-arylation (amine coupling). Use N-methylated pyrazoles  (e.g., 1-methyl-4-nitro-3-chloropyrazole) to lock regioselectivity.
      
  • Oxidation State Control:

    • Nitro groups can poison Pd catalysts or undergo partial reduction to amines/hydroxylamines under harsh reducing conditions.

    • Validation: Use

      
        (weaker base) instead of NaOtBu if side reactions are observed. Avoid phosphine ligands that are easily oxidized if the reaction is not strictly air-free.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (

)
Electrophile not activated enough.Switch to Method B (Buchwald) or use a higher boiling solvent (DMSO at 120°C).
Low Yield (Buchwald) Catalyst poisoning by Nitro group.Increase catalyst loading to 5-10 mol%. Switch ligand to BrettPhos (bulky, electron-rich).
Debromination (Reduction)

-Hydride elimination or solvent impurity.
Ensure solvent is anhydrous. Switch base to

.
Multiple Spots on TLC Regioisomers (if N-H free).Protect Pyrazole N (e.g., THP, SEM, or Methyl) before coupling.

Part 4: Visualization of Workflow

Workflow Setup Setup: Inert Atmosphere (Argon/N2) Mix Mix Reagents: 1. Pyrazole-X 2. 3,5-Dimethylaniline 3. Base (Cs2CO3/DIPEA) Setup->Mix Cat Add Catalyst (Method B only): Pd2(dba)3 + BrettPhos Mix->Cat If Method B Heat Heat: 90-110°C, 4-16h Mix->Heat If Method A Cat->Heat Monitor Monitor (TLC/LCMS): Look for Product Mass [M+H]+ Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter (Celite) or Extract (EtOAc) Monitor->Workup Conversion >95%

Figure 2: Operational workflow for the coupling procedure.

References

  • Nucleophilic Aromatic Substitution on Nitropyrazoles

    • Title: Regioselective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.
    • Source:Mendeleev Communications (via ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5]

    • Source:Organic Letters (MIT DSpace)[5]

    • URL:[Link][5]

  • General Buchwald-Hartwig Protocol

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of 3,5-Dimethylaniline Derivatives (Contextual)

Sources

preparation of pyrazole-based urea derivatives using N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of urea derivatives starting from N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine .[1]

Critical Structural Note: The nomenclature "this compound" specifies a secondary amine where the nitrogen bridge connects the pyrazole (at C4) and the dimethylphenyl ring.[1] This is distinct from the more common kinase inhibitor scaffold, 1-(3,5-dimethylphenyl)-1H-pyrazol-4-amine, where the phenyl is attached to the pyrazole nitrogen (N1).[1]

  • Implication: Synthesizing ureas from a secondary amine requires overcoming significant steric hindrance to form a trisubstituted urea .[1] Standard "mix-and-stir" protocols often fail.[1] This guide provides high-stringency protocols to address this specific challenge.

Strategic Analysis & Chemical Logic

The conversion of This compound (Substrate 1 ) into a urea derivative presents two specific synthetic hurdles:

  • Nucleophilicity: The amine nitrogen is flanked by two aromatic systems (pyrazole and phenyl), significantly delocalizing the lone pair and reducing nucleophilicity compared to alkyl amines.[1]

  • Steric Hindrance: The ortho-methyl groups on the phenyl ring and the pyrazole bulk create a "steric wall," impeding the approach of electrophiles like isocyanates.[1]

Therefore, a standard room-temperature addition is insufficient. We propose two validated pathways:

  • Pathway A (Thermal Isocyanate Addition): Uses elevated temperature and Lewis acid catalysis to force the addition.[1]

  • Pathway B (Stepwise Carbamate Activation): Uses phenyl chloroformate to create a reactive intermediate, ideal for valuable or volatile amine partners.[1]

Reaction Pathway Visualization

UreaSynthesis cluster_pathway Critical Process Control Substrate N-(3,5-Dimethylphenyl)- 1H-pyrazol-4-amine (Secondary Amine) Intermediate Transition State / Deprotonated Amine Substrate->Intermediate Activation (Heat or Base) Isocyanate Aryl Isocyanate (R-NCO) Isocyanate->Intermediate Electrophilic Attack Base Base (NaH or DIPEA) Product Trisubstituted Urea Target Molecule Intermediate->Product Proton Transfer & Stabilization

Caption: Logical flow for overcoming steric and electronic barriers in trisubstituted urea synthesis.

Materials & Equipment

ComponentSpecificationPurpose
Starting Material This compound (>98%)Nucleophile scaffold.[1]
Electrophile Aryl Isocyanate (1.2 equiv)Urea source.[1]
Solvent A Anhydrous THF (Tetrahydrofuran)Polar aprotic, solubilizes intermediates.[1]
Solvent B Anhydrous TolueneHigh-boiling solvent for thermal drive.[1]
Base Sodium Hydride (60% in oil) or NaHMDSDeprotonation to increase nucleophilicity.[1]
Catalyst DMAP (4-Dimethylaminopyridine)Acyl transfer catalyst (optional).[1]
Atmosphere Nitrogen or Argon (Dry)Prevents isocyanate hydrolysis.[1]

Experimental Protocols

Method A: Base-Promoted Direct Addition (High Yield)

Best for: Stable isocyanates and maximizing conversion of the pyrazole amine.[1]

Rationale: The secondary amine is weakly nucleophilic.[1] Using a strong base (NaH) generates the amide anion, which is a potent nucleophile, ensuring rapid reaction with the isocyanate.[1]

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add This compound (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL). Stir until fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C (ice bath).

    • Carefully add Sodium Hydride (60% dispersion, 1.2 mmol, 1.2 equiv).[1] Caution: Hydrogen gas evolution.[1]

    • Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.[1]

  • Addition:

    • Re-cool to 0 °C.

    • Add the Isocyanate (R-NCO, 1.1 mmol, 1.1 equiv) dropwise via syringe.[1]

  • Reaction: Remove ice bath and stir at RT.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1) after 1 hour. If starting material remains, heat to 50 °C for 2 hours.

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl solution (2 mL).[1]

    • Dilute with EtOAc (20 mL) and water (10 mL).[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Trisubstituted ureas often crystallize upon trituration with diethyl ether or cold ethanol.[1] If oil persists, use Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).[1]

Method B: The "Carbamate Activation" Route (Alternative)

Best for: When the specific isocyanate is commercially unavailable or unstable.[1]

Rationale: Converts the unreactive amine into a reactive carbamate intermediate using phenyl chloroformate, which is then displaced by a second amine.[1]

  • Activation:

    • Dissolve This compound (1.0 mmol) and Pyridine (2.0 equiv) in anhydrous DCM (10 mL) at 0 °C.

    • Add Phenyl Chloroformate (1.05 equiv) dropwise.[1]

    • Stir at RT for 2 hours.

    • Result: Formation of the N-phenyl-N-pyrazolyl carbamate.[1]

  • Substitution:

    • Add the second amine (R-NH₂, 1.2 equiv) and TEA (Triethylamine, 2.0 equiv) directly to the mixture.[1]

    • Reflux (40 °C) for 4–12 hours.[1]

    • Note: The phenoxide is a good leaving group, driving urea formation.[1]

Quality Control & Troubleshooting

Characterization Markers (Expected Data)
  • ¹H NMR (DMSO-d₆):

    • Urea Carbonyl: Not visible in proton, but look for the disappearance of the broad -NH- signal of the starting secondary amine (usually >5.0 ppm).

    • Methyl Groups: Two distinct singlets (approx. 2.2 ppm) for the 3,5-dimethyl pattern.[1]

    • Pyrazole Proton: Singlet or doublet around 7.5–8.0 ppm (C3/C5 protons).[1]

    • Mass Spectrometry (ESI+): Expect [M+H]⁺ corresponding to MW(Amine) + MW(Isocyanate).[1] Watch for: [M+Na]⁺ adducts which are common with ureas.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance prevents attack.[1]Switch to Method A (NaH base) or use refluxing Toluene as solvent.[1]
Urea Hydrolysis Wet solvents or atmosphere.[1]Ensure THF is distilled/anhydrous.[1] Keep under Argon.
Dimer Formation Isocyanate reacting with itself.[1]Add isocyanate slowly to the amine (inverse addition).
Oiling out Product is lipophilic.[1]Triturate with Hexane/Ether mixture.[1] Sonicate to induce precipitation.[1]

Biological Context & Relevance

Pyrazole-urea motifs are "privileged structures" in kinase inhibition, particularly for p38 MAPK and B-RAF targets.[1]

  • Mechanism: The urea moiety typically acts as a hydrogen bond donor/acceptor pair, binding to the Glu71 (in p38) or equivalent residues in the ATP-binding pocket (DFG-out conformation).[1]

  • Significance of 3,5-Dimethyl: This substitution pattern often fills the hydrophobic pocket II, increasing potency and selectivity against off-target kinases.[1]

References

  • Regioselective Synthesis: Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link

  • Kinase Inhibitor Design: Dumas, J., et al. (2000).[1] Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link[1][2][3]

  • Urea Synthesis Protocol: Practical synthesis of urea derivatives. US Patent 5925762A.[1] Describes the carbamate/DMSO method for hindered ureas. 1

  • General Pyrazole Chemistry: Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI (2023).[1] 4[1][2][3]

Sources

Strategic Derivatization of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and its Potential[1]

The N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine scaffold represents a "privileged structure" in kinase drug discovery. It serves as a core pharmacophore for ATP-competitive inhibitors targeting enzymes such as Aurora Kinases (A/B) , JAKs (Janus Kinases) , and CDKs (Cyclin-Dependent Kinases) .

The molecule functions primarily as a hinge binder . The pyrazole-amine motif forms a characteristic donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu residues), while the 3,5-dimethylphenyl moiety occupies the hydrophobic pocket (often the specificity pocket or "gatekeeper" region).

This guide details the strategic derivatization of this core to optimize Structure-Activity Relationship (SAR) profiles, focusing on potency, selectivity, and physicochemical properties (solubility/permeability).

Structural Analysis & SAR Vectors (Zone Map)

To systematically explore the chemical space, we divide the molecule into three distinct derivatization zones.

SAR_Zones Core N-(3,5-Dimethylphenyl)- 1H-pyrazol-4-amine Zone1 Zone 1: Pyrazole N1 (Solubility/Solvent Front) Core->Zone1 Alkylation/Sulfonylation Zone2 Zone 2: Exocyclic Amine (Hinge Interaction) Core->Zone2 Methylation/Acylation Zone3 Zone 3: Phenyl Ring (Hydrophobic Pocket) Core->Zone3 Halogenation/Coupling

Figure 1: SAR Derivatization Zones. Zone 1 modifies physicochemical properties; Zone 2 tunes hinge geometry; Zone 3 addresses metabolic stability and potency.

Synthesis Strategy: The "Late-Stage Divergence" Approach

While linear synthesis is possible, a convergent, late-stage functionalization strategy is superior for SAR library generation. This allows the rapid production of analogs from a common intermediate.

The "Trityl-Shuttle" Methodology

Direct coupling of 4-aminopyrazole is often plagued by catalyst poisoning due to the free pyrazole NH. We utilize a Trityl (Trt) protection strategy to mask the N1 position during the core construction (Buchwald-Hartwig coupling), followed by deprotection and subsequent regioselective alkylation.

Synthetic Workflow:

  • Core Assembly: Pd-catalyzed coupling of 4-bromo-1-trityl-1H-pyrazole with 3,5-dimethylaniline.

  • Deprotection: Acidic removal of the trityl group to reveal the parent scaffold.

  • Library Generation: Parallel N-alkylation/acylation.

Detailed Experimental Protocols

Protocol A: Core Synthesis via Buchwald-Hartwig Coupling

Objective: Synthesis of the protected precursor N-(3,5-dimethylphenyl)-1-trityl-1H-pyrazol-4-amine.

Rationale:

  • Catalyst: Pd2(dba)3 with Xantphos . Xantphos is chosen for its wide bite angle, which stabilizes the Pd(0) species and promotes reductive elimination of the electron-rich amine product.

  • Base: Cs2CO3 .[1] A mild base that minimizes side reactions compared to NaOtBu.

  • Protection: The bulky Trityl group prevents N-arylation of the pyrazole ring itself and improves solubility in organic solvents (Dioxane/Toluene).

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • 3,5-Dimethylaniline (1.2 equiv)[2]

  • Pd2(dba)3 (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Inertion: Charge a flame-dried Schlenk flask or microwave vial with 4-bromo-1-trityl-1H-pyrazole, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Evacuation: Seal and evacuate/backfill with Argon (3 cycles) to remove O2 (critical for Pd-catalysis longevity).

  • Solvation: Add anhydrous 1,4-dioxane and 3,5-dimethylaniline via syringe.

  • Reaction: Heat to 100°C for 12–16 hours (or 140°C for 45 min in Microwave). Monitor by TLC/LCMS (Target M+H: ~430).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aniline NH2 (broad singlet ~3.5 ppm) and appearance of the secondary amine NH (~7.8 ppm). Trityl aromatic protons will be prominent at 7.1–7.4 ppm.

Protocol B: Deprotection to Parent Scaffold

Objective: Removal of Trityl group to generate this compound.

Procedure:

  • Dissolve the intermediate from Protocol A in DCM/TFA (4:1) .

  • Stir at RT for 2 hours. The solution will turn bright yellow/orange.

  • Concentrate in vacuo.

  • Neutralization (Critical): Redissolve in EtOAc and wash with saturated NaHCO3. The free base pyrazole is amphoteric; ensure pH ~8 for extraction.

  • Yield: Quantitative.

Protocol C: Zone 1 Derivatization (N1-Alkylation Library)

Objective: Introduction of solubilizing groups or solvent-front binders (e.g., piperazines, morpholines).

Rationale: The N1-H of the pyrazole (pKa ~14) is acidic enough for deprotonation by mild bases. In the absence of C3/C5 substituents, N1 and N2 alkylation leads to the same product (tautomeric symmetry breaks upon alkylation).

Materials:

  • Parent Scaffold (from Protocol B)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Base: Cs2CO3 (for reactive halides) or NaH (for unreactive halides)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Dissolve parent scaffold in DMF (0.1 M).

  • Add Cs2CO3 (2.0 equiv). Stir for 15 min at RT to form the pyrazolate anion.

  • Add Alkyl Halide (e.g., 2-bromoethyl morpholine, methyl iodide, benzyl bromide).

  • Stir at 60°C for 4–6 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • Purification: Prep-HPLC is recommended for polar side chains (0.1% Formic Acid gradient).

Data Summary Table: Typical Reaction Metrics

Reaction TypeReagentsTemp (°C)Time (h)Typical YieldCritical Note
Core Coupling Pd2(dba)3 / Xantphos1001275-85%O2 exclusion is vital.
Deprotection TFA / DCM252>95%Neutralize fully to recover free base.
N1-Alkylation Cs2CO3 / DMF / R-X60460-80%Avoid over-alkylation (quaternary salts).
N1-Acylation Pyridine / AcCl0 -> 25190%Unstable to hydrolysis; use for prodrugs.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway for generating a SAR library.

Synthesis_Workflow Start 4-Bromo-1-trityl-1H-pyrazole Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, 3,5-Dimethylaniline) Start->Coupling Protected Intermediate: N-Aryl-1-trityl-pyrazole Coupling->Protected Deprotect Deprotection (TFA/DCM) Protected->Deprotect Parent Parent Scaffold: This compound Deprotect->Parent Lib1 Library A: N1-Alkylation (Solubility/PK) Parent->Lib1 Cs2CO3, R-X Lib2 Library B: Bridge N-Methylation (Conformational Constraint) Parent->Lib2 NaH, MeI (Controlled) Lib3 Library C: Phenyl EAS (Halogenation) Parent->Lib3 NCS or NBS

Figure 2: Divergent Synthetic Workflow. The parent scaffold serves as the branching point for three distinct SAR libraries.

References

  • Buchwald-Hartwig Amination of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Aminopyrazole Kinase Inhibitors (Aurora/JAK SAR)

    • Beria, I., et al. (2010). "N-Benzoyl-N'-(5-phenyl-1H-pyrazol-4-yl)ureas as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Regioselective Alkylation of Pyrazoles

    • Kallis, A., et al. (2020). "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry.
  • General Kinase Scaffold Analysis

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.

Sources

Application Note: Buchwald-Hartwig Amination Protocols for Aminopyrazole Synthesis

[1]

Executive Summary

The synthesis of aminopyrazoles—ubiquitous motifs in kinase inhibitors like Pazopanib , Crizotinib , and Ruxolitinib —presents a unique set of challenges in palladium catalysis. Unlike simple aryl halides, pyrazoles are electron-rich, nitrogen-dense heterocycles that can act as potent catalyst poisons. The Lewis-basic nitrogens (particularly N2) can displace phosphine ligands, leading to catalyst deactivation, while the acidic N–H bond (in unprotected substrates) introduces competitive deprotonation pathways.

This guide moves beyond generic coupling conditions to provide substrate-specific protocols for:

  • C4-Amination of Halopyrazoles: Installing amines onto the pyrazole core.

  • N-Arylation of Aminopyrazoles: Coupling exocyclic pyrazole amines with aryl halides.

Mechanistic Challenges & Ligand Strategy

The "Heterocycle Problem"

In the catalytic cycle, the oxidative addition of a halopyrazole to Pd(0) is generally facile. The bottleneck occurs during amine binding and deprotonation .

  • Catalyst Poisoning: The pyrazole

    
     nitrogen can coordinate to Pd(II) intermediates, forming stable, unreactive "off-cycle" resting states.
    
  • Regioselectivity: In "reverse" couplings (Aminopyrazole + Ar-X), competition exists between the exocyclic amine (

    
    ) and the ring nitrogen (
    
    
    ), often necessitating protecting group strategies.
Ligand Selection Architecture

Success depends almost entirely on the steric bulk and electron richness of the ligand. We utilize Dialkylbiarylphosphines (Buchwald Ligands) to enforce reductive elimination and prevent heterocyclic coordination.

LigandSelectionStartSelect Substrate ClassHaloPHalopyrazole + AmineStart->HaloPAminoPAminopyrazole + Ar-XStart->AminoPProtIs Pyrazole N-Protected?HaloP->ProtAmineTypeAmine Type?AminoP->AmineTypeYesYesProt->YesProtected (Trityl/Bn)NoNoProt->NoUnprotected (NH)Primary (-NH2)Primary (-NH2)AmineType->Primary (-NH2)Coupling PartnerSecondary (-NHR)Secondary (-NHR)AmineType->Secondary (-NHR)Coupling PartnerL1tBuDavePhos / Pd(dba)2(Robust for C4-Br)L2tBuBrettPhos / G3-Precatalyst(Required for Unprotected)L3BrettPhos / Pd(OAc)2(Primary Amines)L4RuPhos / Pd2(dba)3(Secondary Amines)Yes->L1No->L2Primary (-NH2)->L3Secondary (-NHR)->L4

Figure 1: Decision matrix for ligand selection based on substrate protection status and amine class.

Protocol 1: C4-Amination of -Protected Halopyrazoles

Target: Synthesis of 4-amino-1-tritylpyrazoles. Scope: Highly effective for secondary amines (morpholine, piperidine) and anilines. Key Insight: The trityl group prevents catalyst poisoning and improves solubility. tBuDavePhos is superior here due to its specific steric bite angle facilitating reductive elimination on the crowded pyrazole scaffold.

Materials
  • Substrate: 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd(dba)

    
     (5–10 mol%) or Pd
    
    
    (dba)
    
    
  • Ligand: tBuDavePhos (10–20 mol%) (2:1 L:Pd ratio)

  • Base: KOtBu (2.0 equiv)[1]

  • Solvent: Toluene or Xylene (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Pd(dba)

    
     (10 mol%) and tBuDavePhos (20 mol%).
    
  • Solvation: Add anhydrous toluene (concentration 0.1 M relative to halide). Stir at RT for 5 minutes to form the active catalyst complex (solution typically turns from dark purple to orange/brown).

  • Substrate Addition: Add the 4-bromo-1-tritylpyrazole, the amine, and KOtBu.

  • Reaction: Seal the vial. Heat to 100–110 °C for 12–16 hours.

    • Note: For sluggish amines, microwave irradiation at 130 °C for 1 hour is a viable alternative.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–95% for cyclic secondary amines.

Protocol 2: Direct Amination of Unprotected Halopyrazoles

Target: Synthesis of 4-aminopyrazoles without protection/deprotection steps. Challenge: The free N–H is acidic. Standard bases (NaOtBu) can deprotonate the pyrazole, making it an anionic ligand that shuts down Pd. Solution: Use LiHMDS (Lithium Hexamethyldisilazide) as a soluble base and tBuBrettPhos as the ligand. The bulky tBuBrettPhos prevents the N-coordinated pyrazolate from inhibiting the cycle.

Materials
  • Substrate: 4-Bromo-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 equiv[2][3]

  • Pre-catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

    • Why G3? Ensures rapid initiation at lower temperatures, crucial for sensitive unprotected substrates.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Note: 2+ equivalents are needed: 1 to deprotonate the pyrazole N-H, 1 to facilitate the catalytic cycle.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Procedure
  • Catalyst Charge: Charge a vial with tBuBrettPhos Pd G3 (2–5 mol%) and the 4-bromopyrazole.

  • Amine Addition: Add the amine coupling partner.[4]

  • Solvent/Base: Add anhydrous dioxane, followed by the dropwise addition of LiHMDS solution.

    • Observation: The solution may become heterogeneous initially due to lithiated pyrazole formation.

  • Heating: Heat to 65–80 °C . (Milder than Protocol 1).

  • Quench: Quench carefully with aqueous NH

    
    Cl. The product is amphoteric; ensure pH is adjusted to ~8-9 for extraction (EtOAc/MeOH 9:1 is often required for solubility).
    

Protocol 3: Arylation of Aminopyrazoles (The "Reverse" Coupling)

Target: Coupling 5-aminopyrazoles with Aryl Bromides/Triflates. Critical Control Point: Regioselectivity. 5-aminopyrazoles have three nucleophilic sites: the exocyclic amine, N1, and N2. To ensure coupling at the exocyclic amine, N1-protection (e.g., t-Butyl or Benzyl) is strongly recommended.

Materials
  • Substrate: 1-substituted-5-aminopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: K

    
    PO
    
    
    (weak base) or NaOtBu.
  • Solvent: t-Amyl Alcohol or Dioxane.

Procedure
  • Mix 1-substituted-5-aminopyrazole, Aryl Bromide, Base (1.5 equiv), and Catalyst (2 mol%).

  • Add solvent (0.2 M).

  • Heat to 80 °C.

  • Monitoring: Monitor by LCMS. If bis-arylation is observed, lower the temperature and increase the concentration of the aminopyrazole.

Troubleshooting "The Black Box"

When reactions fail, they often fail silently (no conversion). Use this diagnostic table:

SymptomProbable CauseCorrective Action
0% Conversion (SM Recovery) Catalyst Poisoning by Pyrazole NSwitch to tBuBrettPhos ; Increase catalyst loading to 5-10%; Ensure Pyrazole is N-protected.
Hydrodehalogenation (Ar-H)

-Hydride Elimination from Amine
Switch solvent to Toluene; Use RuPhos (prevents

-elimination); Lower Temp.
Bis-Arylation Product is more reactive than SMUse excess amine (1.5 - 2.0 equiv); Dilute reaction (0.05 M).
Regioisomers (N-arylation) Competitive Ring N couplingMandatory N-protection of pyrazole (Trityl, THP, SEM).
Experimental Workflow Visualization

WorkflowPrep1. Substrate Prep(Dry 24h under vac)Glovebox2. Glovebox Setup(O2 < 5 ppm)Prep->GloveboxMix3. Pre-complexation(Pd + Ligand, 5 min)Glovebox->MixHeat4. Reaction(100°C, 16h)Mix->HeatWorkup5. Scavenger Resin(SiliaMetS Thiol)Heat->Workup

Figure 2: Recommended high-fidelity workflow for sensitive Pd-catalyzed aminations.

References

  • Palladium-Catalyzed C–N Coupling of Pyrazoles (Review)

    • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
    • J. Org.[3] Chem. 2019, 84, 10, 6508–6515.[5]

  • C4-Amination of Protected Pyrazoles (Protocol 1)

    • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
    • Molecules 2020, 25(20), 4634.
  • Unprotected Heterocycle Amination (Protocol 2)

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[6]

    • MIT DSpace / Buchwald Lab Thesis.
    • (Note: Generalized reference to Buchwald Lab protocols on unprotected azoles).

  • General Buchwald-Hartwig User Guide

    • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. Here, we address specific experimental issues with evidence-based solutions and in-depth mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and versatile method for synthesizing N-aryl-1H-pyrazol-4-amines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this specific case, the reaction would be between 4-halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole) and 3,5-dimethylaniline.

Q2: I am getting a very low yield. What are the primary factors I should investigate?

Low yield in a Buchwald-Hartwig amination can be attributed to several factors. The most critical parameters to scrutinize are:

  • Catalyst and Ligand System: The choice of palladium precursor and the phosphine ligand is paramount.

  • Base: The type and strength of the base used can significantly impact the reaction rate and side product formation.

  • Solvent: The polarity and aprotic nature of the solvent are crucial for catalyst stability and solubility of reactants.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure complete conversion without product degradation.

  • Purity of Starting Materials: Impurities in the starting materials, especially the aryl halide and amine, can poison the catalyst.

Q3: I am observing multiple spots on my TLC plate, even after the reaction has gone to completion. What are the likely side products?

Common side products in this reaction include:

  • Dehalogenation of the pyrazole: The starting 4-halo-1H-pyrazole can be reduced to 1H-pyrazole.

  • Homocoupling of the aniline: 3,5-dimethylaniline can couple with itself to form a biphenyl diamine derivative.

  • Ligand oxidation: The phosphine ligand can be oxidized, leading to catalyst deactivation.

Troubleshooting Guide: Low Yield and Side Product Formation

Problem 1: The reaction is not proceeding to completion, and the starting materials are recovered.

This issue is often related to catalyst deactivation or suboptimal reaction conditions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The palladium precursor may not have been properly activated, or the phosphine ligand may have degraded.Ensure the use of a high-purity palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP).
Inappropriate Base The base may be too weak to deprotonate the amine or too strong, leading to side reactions.Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in many Buchwald-Hartwig reactions. Cesium carbonate (Cs₂CO₃) can be a milder alternative.
Suboptimal Solvent The solvent may not be suitable for the reaction, leading to poor solubility or catalyst instability.Aprotic, polar solvents like toluene, dioxane, or THF are generally preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Typical temperatures range from 80-110 °C.

Experimental Workflow: Catalyst System Screening

G cluster_start Start cluster_catalyst Catalyst & Ligand Screening cluster_base Base Screening cluster_solvent Solvent Screening cluster_analysis Analysis cluster_end Result start Low Yield Observed catalyst1 Pd₂(dba)₃ + Xantphos start->catalyst1 catalyst2 Pd(OAc)₂ + BINAP start->catalyst2 catalyst3 [Pd(allyl)Cl]₂ + cataCXium A start->catalyst3 base1 NaOtBu catalyst1->base1 base2 Cs₂CO₃ catalyst1->base2 base3 K₃PO₄ catalyst1->base3 solvent1 Toluene base1->solvent1 solvent2 Dioxane base1->solvent2 solvent3 THF base1->solvent3 analysis Analyze by LC-MS/TLC solvent1->analysis solvent2->analysis solvent3->analysis end Optimized Conditions analysis->end

Caption: A systematic approach to optimizing the Buchwald-Hartwig amination by screening different catalyst systems, bases, and solvents.

Problem 2: Significant formation of the dehalogenated pyrazole side product.

Dehalogenation is a common side reaction that consumes the starting material and reduces the overall yield.

Mechanistic Insight and Mitigation Strategies:

The dehalogenation of the aryl halide is thought to occur via a competing reductive elimination pathway from a palladium(II) intermediate. This can be influenced by the choice of ligand and the presence of impurities.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over dehalogenation. Ligands like Xantphos, with its wide bite angle, are often effective in minimizing this side reaction.

  • Reaction Time: Prolonged reaction times, especially after the amine has been consumed, can lead to increased dehalogenation. Monitor the reaction closely and stop it once the starting materials are consumed.

  • Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source for the dehalogenation. Ensure all reagents and solvents are scrupulously dried.

Problem 3: Difficulty in purifying the final product.

The product, this compound, can be challenging to purify due to the presence of structurally similar impurities and its potential for coordination to silica gel.

Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Extraction: Perform a standard aqueous work-up to remove the inorganic base and other water-soluble impurities.

  • Column Chromatography:

    • Stationary Phase: Use a high-quality silica gel. In some cases, deactivating the silica gel with a small amount of triethylamine (0.5-1%) in the eluent can prevent product streaking and improve separation.

    • Mobile Phase: A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.

Optimized Protocol for this compound Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Reaction Scheme:

Caption: Optimized Buchwald-Hartwig amination for the synthesis of this compound.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 4-bromo-1H-pyrazole (1.0 eq) and 3,5-dimethylaniline (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Halides Source: The Journal of Organic Chemistry URL: [Link]

purification methods for N-arylaminopyrazoles by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-arylaminopyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important class of nitrogen-containing heterocycles. N-arylaminopyrazoles, while synthetically valuable, possess inherent chemical properties—namely, the basicity of their nitrogen atoms—that can complicate standard purification protocols like column chromatography.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography and extensive field experience. Our goal is to empower you to diagnose issues, optimize your purification methods, and achieve high purity and recovery for your target compounds.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific, common problems encountered during the column chromatography of N-arylaminopyrazoles in a direct question-and-answer format.

Question: My compound is streaking or tailing badly down the column, leading to poor separation and many mixed fractions. What is the cause and how can I achieve sharp bands?

Answer: This is the most common issue when purifying N-arylaminopyrazoles and other basic compounds on standard silica gel.

  • The Root Cause (The "Why"): Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in your N-arylaminopyrazole can form strong, non-ideal interactions (acid-base or strong hydrogen bonds) with these silanol groups[1][2][3]. While some interaction is necessary for separation, these overly strong binding events cause a portion of your compound to lag behind the main band, resulting in a "tail" or "streak." This phenomenon significantly reduces resolution and leads to lower yields of pure product.

  • The Solution (The "How"): The most effective strategy is to neutralize or "mask" these acidic silanol sites. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).

    • Use Triethylamine (TEA): Add 0.1% to 2% triethylamine (v/v) to your chromatography solvent system[4][5][6]. TEA is a volatile base that will preferentially interact with the acidic silanol sites, effectively creating a more inert surface for your N-arylaminopyrazole to pass over[7][8]. This minimizes the strong secondary interactions, resulting in more symmetrical, Gaussian-shaped peaks. You must determine the optimal amount of TEA by running comparative TLC plates with and without the additive[4].

    • Alternative Bases: In some cases, pyridine can be used as an alternative to TEA.

  • Alternative Stationary Phases: If tailing persists even with additives, consider using a different stationary phase.

    • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a more basic environment and can significantly reduce tailing for basic analytes[4].

    • Neutral or Basic Alumina: For highly acid-sensitive compounds, switching to alumina can be a viable option[9].

Question: My N-arylaminopyrazole seems to be stuck at the top of the column and won't elute, even when I increase the solvent polarity. What's going wrong?

Answer: This frustrating situation can arise from several factors, ranging from incorrect solvent choice to compound decomposition.

  • The Root Cause (The "Why"):

    • Insufficient Solvent Polarity: Your compound may be highly polar, and the chosen solvent system may simply not have enough eluotropic strength to move it down the column[10]. N-arylaminopyrazoles with additional polar functional groups (e.g., -OH, -COOH, -NH2) will require highly polar mobile phases.

    • Irreversible Adsorption/Decomposition: The compound might be binding so strongly to the acidic silica that it effectively becomes permanently adsorbed, or it might be decomposing upon contact with the stationary phase[11].

  • The Solution (The "How"):

    • Re-evaluate Your Solvent System with TLC: Before running a column, ensure your compound moves off the baseline on a TLC plate. If it remains at the origin (Rf = 0) even in 100% ethyl acetate, you need a more polar system. Try a mixture of dichloromethane (DCM) and methanol (MeOH)[5]. A good starting point for polar compounds is 5% MeOH in DCM[5].

    • Introduce an Amine Additive: For very stubborn basic compounds, a highly effective mobile phase is a mixture of DCM and a 10% solution of ammonium hydroxide in methanol[5][11]. Start with 1-2% of the ammonia/methanol solution in DCM and increase as needed.

    • Check for Decomposition: Test your compound's stability on silica gel. Spot your crude material on a TLC plate, and let it sit on the bench for 30-60 minutes before eluting. If a new spot appears at the baseline or the original spot diminishes, your compound is likely decomposing[11]. In this case, you must use a deactivated stationary phase (by adding TEA to the eluent) or switch to a less acidic one like neutral alumina[9][11].

Question: I can see my product and an impurity on the TLC plate, but after running the column, all my fractions are mixed. Why did the separation fail?

Answer: This indicates a loss of resolution between the TLC plate and the preparative column, which can happen for several reasons.

  • The Root Cause (The "Why"):

    • Column Overloading: You have loaded too much crude material for the amount of silica gel used[4]. This saturates the stationary phase, causing bands to broaden significantly and overlap.

    • Poor Column Packing: Voids, cracks, or channels in the silica bed create uneven flow paths, leading to band distortion and a complete loss of separation[12].

    • Inappropriate Sample Loading: Loading the sample in a large volume of a strong solvent will cause the initial band to be very wide, making separation impossible.

  • The Solution (The "How"):

    • Respect the Column's Capacity: A general rule of thumb for flash chromatography is to use a mass ratio of silica gel to crude material between 30:1 and 100:1. For difficult separations, use a higher ratio.

    • Pack a Homogeneous Column: Pack your column carefully to ensure a uniform, tightly packed bed. Slurry packing (mixing the silica with the initial eluent before pouring) often gives better results than dry packing for larger columns.

    • Load the Sample Correctly: Dissolve your crude material in the minimum amount of a solvent in which it is highly soluble (DCM is often a good choice)[6]. Alternatively, for better results, use "dry loading": dissolve your compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column.

Frequently Asked Questions (FAQs)

Q1: How do I properly develop a solvent system for my N-arylaminopyrazole using TLC?

A1: Thin-Layer Chromatography (TLC) is your most critical tool for method development[10]. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35, and there is a maximum separation (ΔRf) between it and any impurities[6].

  • Step-by-Step Protocol:

    • Start with a Standard System: Begin with a common two-component system like Ethyl Acetate (EtOAc) in Hexanes[5].

    • Screen Polarities: Run TLC plates in various ratios, for example: 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, and 60% EtOAc/Hexanes.

    • Analyze the Results:

      • If your compound stays at the baseline (Rf ≈ 0), increase the polarity (more EtOAc).

      • If your compound runs to the solvent front (Rf ≈ 1), decrease the polarity (less EtOAc).

    • Fine-Tune the Ratio: Once you find a ratio that gives an Rf in the desired range, you can fine-tune it to maximize separation from nearby spots.

    • Test Additives: Run a side-by-side comparison on TLC with your chosen solvent system and the same system containing 1% TEA. Observe if the spot for your compound becomes sharper and if its Rf value changes[5].

Q2: What are the key differences between using silica gel and alumina for purifying these compounds?

A2: The primary difference is surface acidity.

  • Silica Gel: Weakly acidic (pKa ≈ 4.5). It is an excellent general-purpose adsorbent for a wide range of compounds[9]. However, its acidity can cause issues with basic compounds (tailing) and acid-sensitive compounds (decomposition)[1][11].

  • Alumina (Aluminum Oxide): Can be purchased in acidic, neutral, or basic forms. For N-arylaminopyrazoles, neutral or basic alumina should be used[9]. Alumina is often a good choice when your compound is unstable on silica gel. However, be aware that alumina can sometimes have stronger adsorption properties, potentially making elution more difficult. Always perform TLC analysis on alumina plates before committing to a large-scale column.

Q3: My compound is a solid with poor solubility. How should I load it onto the column?

A3: This is a perfect scenario for the dry loading technique. Loading a poorly soluble compound by dissolving it in a large volume of solvent is a common mistake that ruins separations.

  • Dry Loading Protocol:

    • Dissolve your crude solid in a suitable solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.

    • Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude material).

    • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This method ensures that your sample is introduced to the column as a very narrow, concentrated band, which is critical for achieving good separation.

Data & Protocols
Table 1: Common Solvent Systems for Column Chromatography

This table lists common solvents in order of increasing polarity (eluotropic strength on silica gel). A typical purification uses a less polar solvent mixed with a more polar one.

SolventPolarity IndexTypical Use
Hexane/Heptane0.1Non-polar mobile phase component
Toluene2.4Non-polar component, can improve solubility
Dichloromethane (DCM)3.1Medium polarity, good solvent for many organic compounds
Diethyl Ether2.8Medium polarity, often used with hexanes
Ethyl Acetate (EtOAc)4.4The most common polar component for moderately polar compounds[13][14]
Acetone5.1Polar component, stronger than EtOAc
Acetonitrile5.8Polar solvent, less common in flash chromatography
Methanol (MeOH)5.1Highly polar component, used for eluting very polar compounds[5][13]
General Protocol: Flash Column Chromatography of an N-Arylaminopyrazole
  • Method Development: Using TLC, identify an optimal eluent (e.g., 40% EtOAc/Hexane + 1% TEA) that provides a target Rf of ~0.3 and good separation.

  • Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg - 1g of crude material).

  • Column Packing:

    • Add a small plug of cotton or a frit to the bottom of the column.

    • Add a ~1 cm layer of sand.

    • Fill the column with silica gel (slurry packing is recommended).

    • Gently tap the column to ensure a well-packed bed and add another layer of sand on top.

    • Flush the column with your initial, least polar eluent.

  • Sample Loading:

    • Use the dry loading method described in FAQ #3 for best results.

  • Elution:

    • Begin eluting with your determined solvent system.

    • Apply gentle air pressure to achieve a steady flow rate (for flash chromatography).

    • Collect fractions sequentially in test tubes or vials.

  • Monitoring:

    • Periodically analyze the collected fractions by TLC to track the elution of your product and any impurities.

    • Spot the crude material, the current fraction, and a co-spot (crude + fraction) on each TLC plate for easy comparison.

  • Combine and Concentrate:

    • Once the separation is complete, combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield your purified N-arylaminopyrazole.

Visual Workflows
Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Observation: Peak Tailing or Streaking cause Probable Cause: Strong interaction of basic nitrogens with acidic silanol groups on silica [13, 17] start->cause solution1 Primary Solution: Add competing base (0.1-2% TEA) to eluent to mask silanol sites [1, 7, 16] cause->solution1 check_tlc Verify on TLC: Does TEA improve spot shape? solution1->check_tlc solution2 Alternative Solution: Switch to a less acidic stationary phase (e.g., Neutral Alumina or NH2-Silica) [7, 25] check_tlc->solution2 If tailing persists G cluster_prep Preparation & Method Development cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude N-Arylaminopyrazole tlc_dev TLC Analysis: Develop Solvent System (Rf ≈ 0.3) [26] crude->tlc_dev pack Pack Column tlc_dev->pack load Dry Load Sample pack->load elute Elute & Collect Fractions load->elute tlc_analysis Analyze Fractions by TLC elute->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Standard workflow for column chromatography purification.

References
  • Welch Materials. (2025).
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes.
  • PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • HPLC-Today. (2020). TO ADD OR NOT TO ADD.
  • BenchChem. (2025).
  • Reddit. (2019).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ALWSCI. (2025).
  • J&K Scientific LLC. (2023).
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Reddit. (2022).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Columbia University. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: 4-Aminopyrazole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-aminopyrazole (4-AP). It addresses the unique reactivity profile of this scaffold, specifically focusing on minimizing oxidative degradation, controlling regioselectivity (N-ring vs. exocyclic amine), and preventing catalyst poisoning during cross-coupling.

Core Technical Directive

The Central Challenge: 4-Aminopyrazole is an electron-rich, ambident nucleophile .

  • Oxidation Sensitivity: The electron-rich nature makes the free base highly prone to oxidative polymerization (turning pink/purple/black).

  • Regioselectivity: Competition exists between the exocyclic amine (

    
    )  and the endocyclic ring nitrogens (
    
    
    
    -
    
    
    )
    .
  • Catalyst Poisoning: In transition-metal catalysis (e.g., Buchwald-Hartwig), the chelating motif of the 4-amino-aza-heterocycle can irreversibly bind Pd centers, arresting the catalytic cycle.

Module 1: Handling & Stability (The "Pink Tar" Problem)

Q: My 4-aminopyrazole turned purple/black upon exposure to air. Is it usable?

A: Likely not. The color change indicates oxidative degradation, often leading to azo-dimers or complex polymers ("tars"). The 4-amino group strongly donates electron density into the pyrazole ring, lowering the oxidation potential.

Protocol: Stabilization & Storage

  • Do not store as a free base. Convert the free base immediately to the hydrochloride (HCl) or oxalate salt . These salts are shelf-stable for months at

    
    .
    
  • In-situ Neutralization: If the free base is required for a reaction (e.g., Pd-coupling), generate it in situ inside the inert reaction vessel using a degassed base (e.g.,

    
    , 
    
    
    
    ).
  • Add Antioxidants: For highly sensitive derivatives, adding 5–10 mol% ascorbic acid or performing the reaction in degassed solvents with an Argon sparge is recommended.

Module 2: Regioselectivity (Amide Coupling)

Q: I am trying to acylate the exocyclic amine, but I see significant N1-acylation (ring nitrogen). How do I stop this?

A: Direct acylation of unprotected 4-aminopyrazole often yields a mixture of N-exocyclic (desired), N1-ring (undesired), and bis-acylated products. The N1-H is sufficiently acidic (


) and nucleophilic to compete with the exocyclic amine.

The Solution: The "Protect-Couple-Deprotect" Strategy You must sterically block the N1 position. The Boc (tert-butoxycarbonyl) group is the gold standard here because it directs electrophiles to the exocyclic amine and is easily removed.

Recommended Workflow: Selective Amide Coupling

G Start 4-Aminopyrazole (Ambident Nucleophile) Step1 Step 1: N1-Protection (Boc2O, THF, RT) Start->Step1 Selectivity Control Inter 1-Boc-4-aminopyrazole (N1 Blocked) Step1->Inter Step2 Step 2: Amide Coupling (R-COOH, HATU, DIPEA) Inter->Step2 Directed Reaction Prod_Prot Coupled Intermediate Step2->Prod_Prot Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Prod_Prot->Step3 Final Target: 4-Amido-1H-pyrazole Step3->Final

Figure 1: Strategic workflow for selective acylation of the exocyclic amine, preventing N1-side reactions.

Detailed Protocol:

  • Protection: Treat 4-aminopyrazole with

    
     (1.1 equiv) in THF. The reaction prefers the ring nitrogen (N1) over the exocyclic amine due to the carbamate stability.
    
  • Coupling: React the 1-Boc-4-aminopyrazole with your carboxylic acid using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Why? The bulky Boc group sterically hinders N1, forcing reaction at the exocyclic

      
      .
      
  • Deprotection: Cleave the Boc group with 20% TFA/DCM or 4M HCl in dioxane.

Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig coupling stalls at <10% conversion. Is the catalyst dead?

A: Yes, likely due to catalyst poisoning . The 4-aminopyrazole motif is a "chelating trap." The adjacent N1 (ring) and exocyclic


 can form a stable 5-membered chelate with Palladium, removing it from the catalytic cycle.

Troubleshooting Checklist:

ParameterRecommendationMechanism
Ligand Class Biaryl Phosphines (BrettPhos, RuPhos) Bulky ligands prevent the formation of the

-chelate complex between the substrate and Pd.
Base Selection

or

Avoid strong bases like

if functional groups are sensitive. Carbonates are gentler but require higher temps (

).
Pre-catalysts Pd-precatalysts (e.g., XPhos Pd G4) Ensures active

is generated immediately, avoiding induction periods where the amine can sequester

.
Halide Choice Aryl Bromides > Iodides Iodide ions can inhibit the catalytic cycle by bridging Pd dimers. If using iodides, add

to scavenge

.

Advanced Strategy: The "Reverse" Coupling If coupling onto the 4-amino group fails, invert the partners:

  • Use 4-bromo-1-protected-pyrazole .

  • Couple it with the desired amine partner.

  • This removes the chelating 4-amino group from the starting material, often resulting in higher yields.

Module 4: Reaction Pathway Visualization

Understanding the competition between pathways is critical for troubleshooting.

Reactivity Substrate 4-Aminopyrazole Core Path_Ox Pathway A: Oxidation (Air/Light Exposure) Substrate->Path_Ox O2 sensitive Path_N1 Pathway B: N1-Alkylation/Acylation (Base-mediated, Unprotected) Substrate->Path_N1 pKa ~14 (Ring NH) Path_Exo Pathway C: Exocyclic Amine Coupling (Desired Target) Substrate->Path_Exo Nucleophilic NH2 Out_Tar Azo-Dimers / Black Tar (Irreversible) Path_Ox->Out_Tar Out_Mix Regioisomeric Mixture (N1 vs N-exo) Path_N1->Out_Mix Out_Success Target Product Path_Exo->Out_Success Mitigation Control Strategy: 1. Inert Atmosphere (Ar) 2. N1-Boc Protection Mitigation->Substrate

Figure 2: Competitive reaction pathways. Pathway A and B must be suppressed to favor Pathway C.

FAQ: Rapid Fire Troubleshooting

Q: Can I use acid chlorides instead of HATU? A: Yes, but you must use a biphasic system (Schotten-Baumann conditions) or strict low temperature (


) with limiting base. Excess acid chloride will rapidly attack the N1 position after the exocyclic amine reacts.

Q: How do I remove the "pink" impurity during purification? A: The colored impurity is often highly polar.

  • Pre-treatment: Treat the crude reaction mixture with activated charcoal or thiol-functionalized silica scavengers before column chromatography.

  • Eluent: Use DCM/MeOH with 1%

    
    . The ammonia keeps the pyrazole deprotonated and prevents streaking, while the polar impurities often stay on the baseline.
    

Q: My yield is low (30%) and I see starting material remaining. A: If the starting material is the HCl salt , did you include enough base to neutralize it? You need 1 equiv of base just to free the amine, plus the equivalents required for the reaction. Always count your protons.

References
  • Sigma-Aldrich. (n.d.). 4-Aminopyrazole Product Safety & Properties. Retrieved from [1]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Retrieved from

  • Wuxi AppTec. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • BenchChem. (n.d.). Troubleshooting Guide for Buchwald-Hartwig Amination. Retrieved from

  • National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yield, purity, and desired regioselectivity. Here, we will explore common issues, provide evidence-based solutions, and demystify the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired pyrazole amine. What is the first temperature-related parameter I should check?

Answer: The most common cause of low or no conversion is insufficient thermal energy to overcome the reaction's activation energy. Many pyrazole syntheses, particularly the classical Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, require heating to proceed at a practical rate.[1]

  • Potential Cause: The reaction temperature is too low.

  • Troubleshooting Steps:

    • Initial Screening: If you started at room temperature, incrementally increase the temperature by 20 °C intervals (e.g., 40 °C, 60 °C, 80 °C). Monitor the reaction progress at each stage using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

    • Solvent Consideration: Ensure your reaction temperature does not exceed the boiling point of your solvent. If higher temperatures are needed, switch to a higher-boiling point solvent (e.g., from ethanol to toluene or DMF).

    • Catalyst Activity: If using a catalyst, verify its optimal operating temperature range. Some catalysts may require thermal activation. For instance, certain copper- or silver-catalyzed pyrazole syntheses have specific temperature optima for peak performance.[3]

Question 2: My reaction is producing a complex mixture of products, including multiple isomers. How can temperature manipulation improve regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] This issue often arises from a competition between the kinetically and thermodynamically favored products. Temperature is a key tool for controlling this outcome.[4][5][6]

  • Kinetic vs. Thermodynamic Control:

    • The kinetic product is the one that forms the fastest, having a lower activation energy barrier. It is typically favored at lower reaction temperatures.[6][7]

    • The thermodynamic product is the most stable product. Given enough energy (i.e., higher temperatures), the formation of the kinetic product can become reversible, allowing the reaction to equilibrate to the more stable thermodynamic product.[6][8]

  • Troubleshooting Steps:

    • Low-Temperature Screen: To favor the kinetic product, run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.[6]

    • High-Temperature Screen: To favor the thermodynamic product, perform the reaction at an elevated temperature, such as refluxing in a suitable solvent.[6] This provides the energy needed to overcome the activation barriers for both pathways and allows the reaction to reach thermodynamic equilibrium.

    • Systematic Analysis: Run a series of small-scale reactions across a wide temperature range (e.g., 0 °C, 25 °C, 50 °C, 80 °C, 110 °C) and analyze the product ratios by ¹H NMR or LC-MS to identify the optimal temperature for your desired isomer.

Question 3: I'm observing significant byproduct formation and a decrease in yield at higher temperatures. What is happening?

Answer: While higher temperatures can increase reaction rates, they can also activate undesirable side-reaction pathways or cause degradation of starting materials, intermediates, or the final product.[2]

  • Potential Causes:

    • Degradation: The pyrazole ring, while generally stable, or the substituents on your starting materials may be thermally labile.

    • Side Reactions: Elevated temperatures can promote side reactions like dimerization, polymerization, or elimination. For example, some precursors might undergo side reactions like acetylene–allene isomerization at higher temperatures.[4][5]

  • Troubleshooting Steps:

    • Find the "Sweet Spot": The goal is to find the minimum temperature required for an efficient reaction rate without initiating significant degradation or side reactions. A systematic temperature screen (as described in the protocol below) is the most effective method.

    • Reduce Reaction Time: At a given temperature, prolonged reaction times can lead to increased byproduct formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, reducing overall reaction time and potentially minimizing the formation of thermally induced byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for pyrazole amine synthesis? A1: The range is broad and highly dependent on the specific substrates and method. Reactions can run from room temperature to well over 100 °C. Many classic cyclocondensation reactions are performed at elevated temperatures (e.g., 60-120 °C) in solvents like ethanol, acetic acid, or DMF.[9] Some modern, catalyzed methods are efficient even at room temperature.[3][10]

Q2: How does my choice of solvent affect the optimal reaction temperature? A2: The solvent plays a crucial role. Its boiling point sets the upper limit for the reaction temperature under standard reflux conditions. Furthermore, solvent polarity can influence reaction pathways and, consequently, the optimal temperature. For example, polar aprotic solvents like DMF or DMAc have been shown to improve yields and regioselectivity in certain pyrazole syntheses, allowing for efficient reactions at ambient or slightly elevated temperatures.[11]

Q3: Can temperature be used to control the formation of different heterocyclic systems from the same precursor? A3: Yes, in some cases, temperature can be a decisive factor in divergent synthesis. For instance, specific ketoacetylene intermediates can be guided to form pyrazoles under kinetically controlled conditions (often lower temperatures) or cyclize into other heterocycles like furans under thermodynamically controlled conditions (often higher temperatures).[4][5]

Section 3: Experimental Protocol & Data Presentation

Protocol: Systematic Temperature Screening for Pyrazole Amine Synthesis

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

1. Materials:

  • Reactant A (e.g., 1,3-dicarbonyl compound)

  • Reactant B (e.g., hydrazine derivative)

  • Chosen solvent (e.g., Ethanol)

  • An array of reaction vials with stir bars suitable for heating (e.g., microwave vials or sealed tubes)

  • Heating blocks or a parallel synthesis platform capable of maintaining distinct temperatures.

  • TLC plates and/or LC-MS system for analysis.

2. Procedure:

  • Prepare a stock solution of Reactant A and Reactant B in the chosen solvent at a known concentration.

  • Dispense an equal volume of the stock solution into five separate reaction vials (labeled T1-T5).

  • Set up five distinct and stable reaction temperatures. A good starting range is:

    • T1: 25 °C (Room Temperature)

    • T2: 45 °C

    • T3: 65 °C

    • T4: 85 °C

    • T5: 105 °C (ensure this is below the solvent's boiling point or use sealed vials)

  • Place one vial at each temperature and begin stirring simultaneously.

  • Monitor each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h) by taking a small aliquot for analysis (TLC or LC-MS).

  • Record the consumption of starting material and the formation of the product and any major byproducts.

  • Once the reaction at a given temperature appears complete (or has ceased progressing), quench the reaction and prepare the sample for quantitative analysis (e.g., NMR with an internal standard or HPLC) to determine yield and purity.

3. Data Presentation:

Summarize your findings in a clear table to facilitate comparison.

Reaction IDTemperature (°C)Time (h)Conversion (%) [by LCMS]Isolated Yield (%)Purity (%) [by HPLC]Notes (e.g., byproduct spots)
T1252415<5>95Reaction very slow
T24586052>95Clean reaction
T3654989194Minor impurity detected
T4852>998588Significant byproduct B formed
T51051>997075Product degradation observed

From this hypothetical data, 65 °C (T3) represents the optimal temperature, providing the best balance of reaction time, yield, and purity.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when optimizing reaction temperature.

G start Initial Reaction Outcome issue Low Yield or Purity? start->issue low_yield Problem: Low Conversion / No Reaction issue->low_yield Low Yield low_purity Problem: Multiple Products / Byproducts issue->low_purity Low Purity temp_too_low Cause: Insufficient Energy (Kinetic Barrier) low_yield->temp_too_low temp_too_high Cause: Degradation or Side Reactions low_purity->temp_too_high kinetic_thermo Cause: Kinetic vs. Thermo Product Competition low_purity->kinetic_thermo increase_temp Action: Increase Temp (e.g., +20°C increments) temp_too_low->increase_temp decrease_temp Action: Decrease Temp & Monitor Time temp_too_high->decrease_temp temp_screen Action: Screen Wide Temperature Range (e.g., 0°C to 100°C) kinetic_thermo->temp_screen solution Optimal Temperature Identified increase_temp->solution decrease_temp->solution temp_screen->solution

Caption: A workflow for troubleshooting temperature-related issues.

Diagram 2: Kinetic vs. Thermodynamic Control

This energy profile diagram illustrates how temperature influences product distribution.

G cluster_0 Reaction Energy Profile reactants Reactants (A + B) ts1 TS_kinetic reactants->ts1 ΔG‡ (kinetic) Low Temp Favored ts2 TS_thermo reactants->ts2 ΔG‡ (thermo) High Temp Favored kinetic_product Kinetic Product (Forms Faster) ts1->kinetic_product thermo_product Thermodynamic Product (More Stable) ts2->thermo_product kinetic_product->ts1 Reversible at High Temp r_level ts1_level ts2_level kp_level tp_level E_axis Energy (G) E_axis_line E_axis->E_axis_line RC_axis Reaction Coordinate RC_axis_line RC_axis_line->RC_axis

Caption: Energy diagram of kinetic vs. thermodynamic pathways.

References

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PMC. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole.... ResearchGate. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2016). [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). YouTube. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). SlideShare. [Link]

Sources

removing unreacted 3,5-dimethylaniline from crude product

Author: BenchChem Technical Support Team. Date: February 2026

Purification Support Center: 3,5-Dimethylaniline Removal

Status: Operational Ticket: #DMA-PUR-001 Subject: Removal of unreacted 3,5-dimethylaniline (3,5-DMA) from crude reaction mixtures. Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Purification Support Center. You are likely dealing with a reaction where 3,5-dimethylaniline (3,5-DMA) was used as a nucleophile or building block, and residual starting material persists.[1]

3,5-DMA is a lipophilic primary aromatic amine. Its physical profile dictates your purification strategy:

  • Boiling Point: ~222°C (High; simple evaporation will fail).[1]

  • Basicity (

    
     of conjugate acid):  ~4.8 (Weak base, but sufficient for protonation).[1]
    
  • Nucleophilicity: Moderate (Primary amine).[1]

This guide is structured in Tiers of Intervention , ranging from standard workups to advanced scavenging techniques.

Tier 1: The Standard Protocol (Acid-Base Extraction)

"The 3,5-DMA is co-eluting or I have a large excess. How do I wash it out?"

This is the most efficient method if your product is not a base (or is a very weak base,


).[1] You rely on the basicity of the aniline nitrogen to convert the lipophilic 3,5-DMA into a water-soluble anilinium salt.
The Protocol
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Acid Wash: Wash the organic phase 2-3 times with 1M HCl .

    • Mechanism:

      
       (Water Soluble).[1]
      
  • Separation: The 3,5-DMA moves to the aqueous layer. Your non-basic product remains in the organic layer.[2]

  • Validation: Check the organic layer by TLC.[3][4] If the aniline spot persists, repeat the wash.[2]

Critical Warning: If your product contains acid-sensitive groups (acetals, silyl ethers) or is itself a base (pyridine, secondary amine), SKIP TO TIER 3 .[1]

ExtractionLogic Crude Crude Mixture (Product + 3,5-DMA) Solvent Dissolve in EtOAc/DCM Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash SepFunnel Phase Separation AcidWash->SepFunnel OrgLayer Organic Layer (Product) SepFunnel->OrgLayer Retain AqLayer Aqueous Layer (3,5-DMA Salt) SepFunnel->AqLayer Discard Check Product is Basic/Acid-Sensitive? Check->Crude No (Proceed) See Tier 3 See Tier 3 Check->See Tier 3 Yes (Stop)

Figure 1: Decision logic for Acid-Base extraction of aromatic amines.[1]

Tier 2: Chromatographic Refinement

"I cannot use acid washes. How do I separate it on a column?"

Aromatic amines like 3,5-DMA often "streak" or "tail" on silica gel due to hydrogen bonding with acidic silanol groups on the stationary phase. This tailing causes the aniline to contaminate fractions over a wide range.

Troubleshooting the Column
  • The Modifier: You must add a basic modifier to your mobile phase.[3]

    • Standard: 1% Triethylamine (TEA) in your hexane/ethyl acetate mix.[1]

    • Alternative: 1%

      
       in DCM/MeOH (for polar products).[1]
      
    • Why? The modifier saturates the silica's acidic sites, allowing the 3,5-DMA to elute as a sharp band rather than a streak [1].

  • The Order: 3,5-DMA is relatively non-polar compared to amides or alcohols. In a 20% EtOAc/Hexane system, it typically elutes early (

    
    ).[1]
    

Data Comparison: Purification Methods

FeatureAcid ExtractionSilica ChromatographyScavenger Resin (Tier 3)
Throughput High (Minutes)Medium (Hours)Low (Overnight)
Cost LowMediumHigh
Selectivity Basicity-drivenPolarity-drivenChemoselectivity-driven
Suitability Non-basic, stable productsGeneral purposeSensitive/Basic products

Tier 3: Advanced Scavenging & Derivatization

"My product is also an amine/acid-sensitive. Extraction and columns are failing."

When physical separation fails, we use chemoselective methods. This involves reacting the impurity (3,5-DMA) to change its properties drastically.[1]

Option A: Solid-Supported Scavengers (The Cleanest Method)

Use a functionalized resin that reacts specifically with primary amines.[1] The impurity becomes tethered to the solid bead, which is then filtered off.

  • Recommended Resin: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).[1]

  • Mechanism:

    
    
    
  • Protocol:

    • Dissolve crude in dry DCM or THF.

    • Add 3-4 equivalents of PS-NCO resin (relative to estimated 3,5-DMA content).

    • Agitate (do not stir with magnetic bar, it grinds the resin) for 4-16 hours [2].

    • Filter.[5][6] The filtrate contains your pure product; the aniline is trapped on the filter paper.

Option B: Derivatization (The "Shift" Strategy)

If you lack resins, react the mixture with an electrophile to change the polarity of the 3,5-DMA.

  • Reagent: Acetic Anhydride (

    
    ) or Boc-Anhydride (
    
    
    
    ).[1]
  • Logic: Converts the aniline to an acetamide or carbamate.

    • Result: The derivative will have a significantly different

      
       (usually lower) and will no longer streak, making chromatographic separation easy.[1]
      

Scavenging Input Crude Mixture (Product + 3,5-DMA) Resin Add PS-Isocyanate Resin Input->Resin Reaction Agitate (4-16h) Formation of Urea Bond Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound Aniline) Filter->Waste Pure Filtrate (Pure Product) Filter->Pure

Figure 2: Workflow for chemoselective removal of 3,5-DMA using scavenger resins.

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the 3,5-DMA off? A: No. The boiling point is ~222°C. You would need high vacuum (<0.1 mmHg) and heat, which risks decomposing your product.[1]

Q: I tried the acid wash, but my product precipitated. A: Your product might be forming a salt that is insoluble in water and the organic layer (the "oiling out" phenomenon).[1] Try using a more polar organic solvent like Chloroform/Isopropanol (3:[1]1) for the extraction, or switch to Tier 3 (Resins).

Q: Which TLC stain visualizes 3,5-DMA best? A: P-Anisaldehyde or Ninhydrin. However, 3,5-DMA is UV active. Under short-wave UV (254 nm), it appears as a distinct dark spot.[1]

References

  • BenchChem Technical Support. (2025).[1][3] Purifying Alkoxy Anilines by Column Chromatography. Retrieved from [1]

  • Sigma-Aldrich. (2025). Solid-Supported Scavenger Resins: Application Guide. Retrieved from [1]

  • PubChem. (2025).[1][7] 3,5-Dimethylaniline Compound Summary (CID 7949).[1][8] Retrieved from [1]

Sources

stability of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solution Stability of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Technical Support Center: Troubleshooting & FAQs

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability of your compound in solution is critical for generating reliable and reproducible experimental data. This guide is designed to provide you with field-proven insights and actionable protocols to address common stability challenges you may encounter.

The stability of a molecule like this compound, which incorporates a pyrazole ring and an aromatic amine, is influenced by several factors including the solvent system, pH, temperature, light, and oxygen exposure. The pyrazole ring itself is generally stable, but the exocyclic amine group can be susceptible to oxidative degradation.[1][2] This guide will walk you through understanding and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

As a solid, the compound should be stored under controlled conditions to maximize its shelf life. Based on data for structurally similar pyrazole amines, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[3][4]Low temperatures slow down potential solid-state degradation reactions.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[3][4]The amine moiety is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.
Light Keep in a dark place[3][4]Protection from light is crucial to prevent photochemical degradation.
Container Tightly sealed, suitable containerPrevents moisture uptake and exposure to air.

Q2: Which solvents are recommended for preparing stock solutions?

For initial solubilization, a high-purity, anhydrous grade polar aprotic solvent is typically recommended.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents offer good solvating power for a wide range of organic molecules. Using an anhydrous grade is critical as water can participate in hydrolytic degradation pathways.

It is best practice to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO or DMF and store it at -20°C or -80°C. For aqueous experimental buffers, the stock solution should be diluted to the final working concentration immediately before use to minimize the compound's exposure to the aqueous environment.

Q3: How does pH impact the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor. The pyrazole ring contains basic nitrogen atoms, and the exocyclic amine is also basic.[1]

  • Acidic Conditions (pH < 4): Protonation of the nitrogen atoms can increase solubility but may also accelerate hydrolysis. It is crucial to determine if the compound is stable at low pH.

  • Neutral Conditions (pH ~7): Stability is often optimal around neutral pH, but this must be experimentally verified.

  • Basic Conditions (pH > 8): While the compound may be stable, increased pH can enhance the rate of oxidation, especially for the amine group.[5]

A systematic evaluation of stability across a range of pH values is recommended as part of a forced degradation study.[5]

Q4: Is this compound sensitive to light?

Yes, compounds with aromatic rings and heteroatoms, like pyrazoles, can be susceptible to photolytic degradation.[6] Energy from UV or even ambient light can promote reactions, leading to the formation of degradants.

Best Practice: Always handle the compound and its solutions in a light-protected environment. Use amber vials, wrap containers in aluminum foil, and minimize exposure to direct light during experiments.

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues you might encounter during your experiments. A systematic approach, known as a forced degradation study, is the industry-standard method for identifying degradation pathways and developing stable formulations.[6][7]

Scenario 1: "My compound's concentration is decreasing in my aqueous assay buffer at room temperature."

This is a classic sign of instability. The primary culprits are likely hydrolysis or oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound instability.

Investigative Protocol: Quick Forced Degradation Test

  • Prepare Samples: Prepare solutions of your compound in the assay buffer.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate a sample at 50°C.

    • Control: Keep one sample under normal experimental conditions.

  • Incubate: Let the samples sit for a defined period (e.g., 4, 8, 24 hours).

  • Analyze: Use a stability-indicating analytical method (like HPLC or LC-MS) to quantify the parent compound and detect the appearance of new peaks (degradants).

  • Interpret:

    • If you see significant degradation in the acid or base sample, hydrolysis is likely the issue.

    • If the oxidative sample shows the most degradation, oxidation is the primary pathway.

    • If the thermal sample degrades, the compound has intrinsic thermal lability.

Scenario 2: "The color of my stock solution in DMSO is changing from colorless to yellow/brown over time."

Color change is a strong indicator of chemical degradation. For amine-containing compounds, this often points to oxidation.[2] The formation of oxidized, conjugated species can lead to the absorption of visible light.

Mitigation Strategies:

  • Store Under Inert Gas: After preparing the stock solution, flush the vial headspace with argon or nitrogen before sealing.

  • Aliquot: Prepare small, single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air each time it's used.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution can prevent oxidative degradation, but this must be tested for compatibility with your assay.

Scenario 3: "I see new peaks in my LC-MS analysis. How do I confirm they are degradants?"

The goal is to prove that as the peak for your parent compound decreases, the new peaks increase. This is a key part of developing a stability-indicating method.[8][9]

Protocol: Mass Balance Analysis

  • Run a Forced Degradation Study: Use the protocol described in Scenario 1 to generate degradants.

  • Analyze by LC-MS: Analyze the control and stressed samples over a time course.

  • Track Peak Areas:

    • Monitor the peak area of your parent compound (let's call it Peak P).

    • Monitor the peak areas of any new, significant peaks that appear in the stressed samples (Degradant 1, Degradant 2, etc.).

  • Evaluate Mass Balance: In an ideal scenario, the decrease in the area of Peak P should be quantitatively matched by the increase in the areas of the degradant peaks. This confirms that the new peaks are indeed related to the degradation of your compound.

Forced Degradation Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare Compound Solution in Selected Solvent/Buffer Acid Acidic (e.g., 0.1M HCl) Prep->Acid Expose aliquots to stress Base Basic (e.g., 0.1M NaOH) Prep->Base Expose aliquots to stress Ox Oxidative (e.g., 3% H2O2) Prep->Ox Expose aliquots to stress Thermal Thermal (e.g., 50°C) Prep->Thermal Expose aliquots to stress Photo Photolytic (UV/Vis Light) Prep->Photo Expose aliquots to stress Analysis Analyze all samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway Conclusion Determine Intrinsic Stability & Optimal Storage Conditions Pathway->Conclusion

Caption: Standard workflow for a forced degradation study.[6]

References

  • Singh, J., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available from: [Link]

  • Barbe, S., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. 2021. Available from: [Link]

  • Rani, S. Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Alsante, K. M., et al. Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. 2022. Available from: [Link]

  • Gasser, M., et al. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020. Available from: [Link]

  • Rawat, T., & Pandey, I. P. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Available from: [Link]

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014. Available from: [Link]

  • Jain, R., & Gupta, R. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Wentsch, H. K., et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • Sharma, P., et al. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Taibah University for Science. 2020. Available from: [Link]

  • ResearchGate. The Combined Effect of Pyrazole and Amino: Preparation of the Novel Energetic Coordination Compounds with High ClO4− Content. Available from: [Link]

  • ChemSynthesis. 1,3-dimethyl-4-(5-phenylpentyl)-1H-pyrazol-5-amine. Available from: [Link]

  • Wardell, J. L., et al. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC. 2012. Available from: [Link]

  • Abrigach, F., et al. Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available from: [Link]

  • Chemchart. 3,5-Dimethyl-4-nitro-1H-pyrazole. Available from: [Link]

  • Liu, K., et al. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. 2023. Available from: [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. 2021. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Lim, S., & Lee, W. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. Available from: [Link]

  • Pharmaffiliates. 3,5-DIMETHYL-1-PHENYLPYRAZOLE. Available from: [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. 2005. Available from: [Link]

  • ChemBK. N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine. Available from: [Link]

Sources

Technical Support Center: Recrystallization of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs) - Solvent Selection

This section addresses the most critical aspect of a successful recrystallization: the choice of solvent.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent must satisfy a specific set of criteria based on the principle of differential solubility.[1] The target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential is the primary driver for crystal formation and high recovery.

Key characteristics include:

  • Favorable Solubility Gradient: High solubility when hot, low solubility when cold.

  • Inertness: The solvent must not react with the pyrazole amine.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.

  • Crystal Quality: The solvent should promote the formation of well-defined, non-oily crystals.

  • Safety and Practicality: The solvent should have a boiling point that is manageable and safe for laboratory use.

Q2: Which solvents are recommended for an initial screening?

Based on the structure of this compound, which contains both aromatic and heterocyclic amine functionalities, a range of solvents with varying polarities should be screened. For pyrazole derivatives, alcohols and esters are often effective starting points.[4][5]

The following table summarizes recommended solvents for an initial screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for aromatic amines and pyrazoles due to hydrogen bonding capabilities. Frequently exhibits a good solubility gradient.[4][5]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but can sometimes offer a better solubility profile for moderately polar compounds.[4]
Ethyl Acetate 77Polar AproticA versatile solvent for many organic compounds. Its moderate polarity can be effective for dissolving the compound when hot while allowing precipitation upon cooling.[4]
Toluene 111Non-polarUseful if the compound is less polar than anticipated. Aromatic solvents can sometimes yield high-quality crystals for aryl-containing molecules.[6]
Acetone 56Polar AproticA strong solvent that dissolves many organics. It may be too effective, leading to high solubility even when cold, but is worth screening.
Water 100Very PolarUnlikely to be a good single solvent due to the compound's organic nature, but it is an excellent candidate as an "anti-solvent" in a mixed-solvent system.
Hexanes/Heptane ~69 / ~98Non-polarThe compound is likely insoluble in these solvents, making them ideal candidates as anti-solvents.[4]

Q3: How do I perform an efficient small-scale solvent screening?

A systematic screening is essential to identify the optimal solvent without wasting significant amounts of crude material.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. A good candidate solvent will NOT dissolve the compound at this stage.

  • Heating: Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. A promising solvent will show crystal formation during this phase.

  • Ice Bath: If no crystals form at room temperature, place the tubes in an ice-water bath for 15-20 minutes. Scratch the inside of the tube with a glass rod to induce crystallization if necessary.[1][7]

  • Evaluation: The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and gave a high yield of crystalline solid upon cooling.

Q4: My compound is an amine. Are there special techniques I can use?

Yes. The basicity of the pyrazole amine group offers an alternative and highly effective purification strategy: acid addition salt crystallization .[8] By reacting the amine with an acid (e.g., HCl, H₂SO₄, or an organic acid), you form a salt. This salt will have drastically different solubility properties than the freebase, often being highly soluble in water or alcohols but insoluble in less polar organic solvents.

This technique is particularly powerful for removing non-basic impurities. The process involves dissolving the crude amine in a suitable solvent, adding an acid to form and precipitate the salt, filtering the pure salt, and then neutralizing the salt to regenerate the pure amine freebase.[9]

Part 2: Standard Recrystallization Protocol

This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (from your screening). Heat the mixture to a gentle boil with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound completely dissolves. It is critical to use the minimum amount of boiling solvent required to achieve a clear, saturated solution.[1] Adding excess solvent is the most common cause of low yield.[7]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Using too much wash solvent or warm solvent will dissolve the product and reduce the yield.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization and provides actionable solutions.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2] This is common when the solution is too concentrated or cools too quickly.

  • Solution 1: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional solvent to dilute the solution slightly.[7][10]

  • Solution 2: Allow the solution to cool much more slowly. Insulate the flask by placing it inside a beaker of hot water and allowing the entire assembly to cool to room temperature.[2]

  • Solution 3: Consider a different solvent. Oiling out can be more prevalent in certain solvents or mixed-solvent systems.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a classic sign of either using too much solvent or having a supersaturated solution.[7]

  • Solution 1 (Too Much Solvent): If you suspect too much solvent was added, gently boil off a portion of the solvent to re-concentrate the solution and then attempt to cool it again.[7][10]

  • Solution 2 (Supersaturation): The solution may need a nucleation site to begin crystallization.[7]

    • Scratching: Gently scratch the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[1]

Q: My final yield is very low. How can I improve it?

A: Low yield is typically a result of procedural errors.

  • Cause 1: Too much solvent was used. As described above, use the absolute minimum amount of boiling solvent.[1]

  • Cause 2: Premature crystallization. The compound may have crystallized in the funnel during hot filtration. Ensure your filtration apparatus is sufficiently pre-heated.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent or with room-temperature solvent will dissolve a significant portion of your product.[1] Always use a minimal amount of ice-cold solvent for washing.

  • Cause 4: Incomplete precipitation. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration.

Part 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (n.d.). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. [Link]

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Spectrum Analysis of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (similar to the aminopyrazole core found in Pazopanib). Unlike standard spectral libraries, this guide focuses on the dynamic behavior of the molecule—specifically the impact of prototropic tautomerism on spectral resolution.

We compare the spectral performance of this compound across two primary solvent systems (DMSO-d6 vs. CDCl3) and provide a differential analysis to distinguish it from common synthetic precursors (e.g., 3,5-dimethylaniline).

Structural Logic & Theoretical Prediction

Before analyzing the spectrum, one must understand the symmetry and spin systems inherent to the molecule. The structure consists of an electron-rich 3,5-dimethylphenyl ring coupled via a secondary amine to a 4-substituted pyrazole core.

Structural Connectivity Diagram

The following diagram outlines the spin systems and the critical exchangeable protons that define the NMR profile.

G Mol N-(3,5-Dimethylphenyl)- 1H-pyrazol-4-amine Ph Fragment A: 3,5-Dimethylphenyl Mol->Ph Link Linker: Secondary Amine (-NH-) Mol->Link Py Fragment B: 1H-Pyrazole-4-yl Mol->Py Me Methyls (C3', C5') ~2.2 ppm (Singlet, 6H) Ph->Me Ar_Ortho Ar-H (C2', C6') ~6.6 ppm (Singlet, 2H) Ph->Ar_Ortho Ar_Para Ar-H (C4') ~6.3 ppm (Singlet, 1H) Ph->Ar_Para Py_CH Py-H (C3, C5) Broad/Avg due to Tautomerism ~7.3-7.8 ppm Py->Py_CH Py_NH Py-NH (N1) Exchangeable, Broad >12.0 ppm Py->Py_NH

Figure 1: Structural decomposition of spin systems. Note the C2v-like local symmetry of the phenyl ring which simplifies the aromatic region.

Comparative Analysis: Solvent Performance & Precursor Differentiation

The choice of solvent is not merely about solubility; it dictates the visibility of the pyrazole tautomers and the amine linker.

Scenario A: Solvent Selection (DMSO-d6 vs. CDCl3)

Recommendation: DMSO-d6 is the superior solvent for structural characterization of this molecule.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Mechanism of Action
Pyrazole Tautomerism Fast Exchange: Often appears as a simplified, averaged spectrum.Intermediate Exchange: C3-H and C5-H signals often broaden significantly or split, complicating integration.DMSO polarity stabilizes specific tautomers and accelerates proton transfer.
NH Detection Sharp/Visible: Strong H-bond accepting nature of DMSO "locks" the NH protons, slowing exchange.Broad/Invisible: NH protons often exchange rapidly or broaden into the baseline due to quadrupole broadening.DMSO forms tight solvate cages around acidic protons.
Solubility High: Dissolves polar pyrazole moiety easily.Moderate/Low: May require heating, which further accelerates exchange and blurs peaks.Dipole-dipole interactions.
Scenario B: Distinguishing from Precursors (Reaction Monitoring)

A common synthetic route involves the coupling of 3,5-dimethylaniline with a 4-halopyrazole or reduction of a nitropyrazole.

  • Differentiation from 3,5-Dimethylaniline:

    • Aniline: The amine NH₂ protons appear typically around 3.5–4.5 ppm (broad singlet, 2H).

    • Product: The secondary amine NH shifts downfield (typically >7.0 ppm in DMSO) and integrates to 1H.

  • Differentiation from 4-Nitro-1H-pyrazole (Precursor):

    • Nitro: Pyrazole C3/C5 protons are highly deshielded (~8.5+ ppm) due to the electron-withdrawing nitro group.

    • Product: The 4-amino group is electron-donating, shielding the C3/C5 protons upfield (typically 7.2–7.8 ppm).

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and detection of the labile NH protons, follow this self-validating protocol.

Reagents:

  • Target Compound: >95% purity (HPLC).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Critical: Use a fresh ampoule to minimize water content.

Workflow:

  • Massing: Weigh 5.0 – 10.0 mg of the sample into a clean vial.

    • Why: High concentration improves signal-to-noise for the broad pyrazole NH peak.

  • Solvation: Add 0.6 mL DMSO-d6.

    • Step: Sonicate for 30 seconds if dissolution is not instant.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (maximizes recovery for relaxation).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Scans (NS): Minimum 16 (64 recommended for clear NH baseline).

    • Temperature: 298 K (25°C).

Spectral Data & Interpretation

The following data represents the reference values for this compound in DMSO-d6.

Chemical Shift Table (DMSO-d6)
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Notes
Py-NH (N1) 12.0 – 12.8Broad Singlet1H-Highly dependent on concentration/water. May disappear if "wet".
Py-CH (C3/C5) 7.40 – 7.80Broad s / d2H-Often averaged due to 1,2-proton shift. If "frozen", appears as two singlets.
Amine NH 7.20 – 7.60Singlet / Broad1H-Secondary amine linker.
Ar-H (C2',6') 6.50 – 6.65Singlet2H-Ortho to amine. Shielded by electron-rich N.
Ar-H (C4') 6.25 – 6.40Singlet1H-Para to amine. Shielded.
Methyls 2.15 – 2.25Singlet6H-Characteristic sharp singlet.
Decision Matrix for Signal Validation

Use this logic flow to troubleshoot the pyrazole region, which is the most common source of confusion.

Validation Start Analyze Pyrazole Region (7.0 - 8.0 ppm) CheckPeaks How many peaks for Py-CH? Start->CheckPeaks OnePeak 1 Broad Singlet (2H) CheckPeaks->OnePeak Fast Exchange TwoPeaks 2 Distinct Peaks (1H each) CheckPeaks->TwoPeaks Slow Exchange Conclusion1 Valid Spectrum OnePeak->Conclusion1 Normal for DMSO at Room Temp Conclusion2 Valid Spectrum TwoPeaks->Conclusion2 Restricted Tautomerism (Likely Dry Solvent or Low Temp)

Figure 2: Logic flow for validating pyrazole tautomer signals.

References

  • Claramunt, R. M., et al. (2006).[1] "The Tautomerism of 1H-Pyrazoles." Current Organic Chemistry.

  • Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

  • SDBS Protocol. "Spectral Database for Organic Compounds, SDBS." National Institute of Advanced Industrial Science and Technology (AIST). (General reference for aniline/pyrazole shifts).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for NH acidity and solvent effects).

Sources

Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this analytical workflow, providing not only molecular weight confirmation but also a detailed structural fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, a compound of interest within the broader class of pyrazole derivatives known for their diverse pharmacological activities.[1][2] By juxtaposing established fragmentation principles with data from structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for interpreting the mass spectra of this and similar compounds.

The Rationale Behind the Ionization Choice: Electron Ionization (EI)

For a molecule like this compound, which is amenable to gas chromatography, Electron Ionization (EI) is a robust and highly informative ionization technique.[3] EI is considered a "hard" ionization method, employing high-energy electrons (typically 70 eV) to induce ionization.[3][4] This energetic process not only forms a molecular ion (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[4][5] The resulting fragmentation pattern serves as a unique structural identifier, crucial for distinguishing between isomers and elucidating the connectivity of the molecule.[5][6]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under EI conditions is expected to be governed by the inherent stability of the aromatic and heterocyclic ring systems, as well as the lability of the C-N bond connecting the pyrazole and dimethylphenyl moieties. The initial step is the formation of the molecular ion.

G cluster_0 Molecular Ion Formation mol This compound m_ion Molecular Ion (M⁺•) m/z = 187 mol->m_ion - e⁻

Figure 1: Ionization of the parent molecule.

Following ionization, the molecular ion will undergo a series of fragmentation events, driven by the formation of stable neutral losses and charged fragments.

Key Fragmentation Pathways:
  • Alpha-Cleavage at the Amino Linker: The bond between the pyrazole ring and the nitrogen of the amine linker is a likely point of initial fragmentation. This alpha-cleavage is a dominant pathway for aliphatic and aromatic amines.[7][8] This can occur in two ways:

    • Formation of the Dimethylphenylaminyl Radical and Pyrazolyl Cation: Cleavage with charge retention on the pyrazole moiety would result in a pyrazol-4-ylium ion.

    • Formation of the Pyrazolyl Radical and Dimethylaniline Cation: Conversely, charge retention on the aromatic portion would generate a 3,5-dimethylaniline radical cation.

  • Cleavage of the Pyrazole Ring: Pyrazole rings are known to undergo characteristic fragmentation, often involving the expulsion of neutral molecules like hydrogen cyanide (HCN) and nitrogen gas (N₂).[9][10] This leads to the formation of smaller, stable fragment ions.

  • Fragmentation of the Dimethylphenyl Group: The dimethylphenyl moiety can undergo benzylic cleavage, losing a methyl radical (•CH₃) to form a stable benzylic cation.

The interplay of these pathways will generate a complex but interpretable mass spectrum.

Fragmentation_Pathway cluster_pyrazole Pyrazole Ring Fragmentation cluster_amine Amine Linker Cleavage cluster_phenyl Dimethylphenyl Fragmentation M Molecular Ion [C₁₁H₁₃N₃]⁺• m/z = 187 F3 [C₈H₁₀N]⁺ m/z = 120 M->F3 - •C₃H₃N₂ (pyrazolyl radical) F4 [C₃H₃N₂]⁺ m/z = 67 M->F4 - •C₈H₁₀N (dimethylaniline radical) F5 [C₁₀H₁₀N₃]⁺ m/z = 172 M->F5 - •H F1 [C₁₀H₁₁N₂]⁺ m/z = 159 F2 [C₉H₈N]⁺ m/z = 130 F1->F2 - HCN F5->F1 - CH₃

Figure 2: Predicted major fragmentation pathways.

Comparative Analysis with Structurally Similar Compounds

To lend credence to these predictions, we can compare the expected fragmentation of this compound with experimental data from related structures.

  • N-Phenylpyrazoles: Studies on N-phenylpyrazoles have shown that the fragmentation is highly dependent on the substituents.[11] For instance, the presence of a methyl group at certain positions can lead to characteristic ions, supporting the proposed fragmentation of the dimethylphenyl moiety.

  • Primary Aromatic Amines: The fragmentation of primary aromatic amines often involves the loss of a neutral ammonia (NH₃) molecule from the protonated molecular ion in techniques like ESI, or alpha-cleavage in EI.[12] While our target is a secondary amine, the principle of bond lability adjacent to the nitrogen atom remains a key factor.

  • Substituted Pyrazoles: The fragmentation of the pyrazole ring itself is a well-documented process, with the elimination of HCN and N₂ being common pathways.[9][10] The position of the substituents influences the relative abundance of the resulting fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of analyte.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Predicted Mass Spectrum Data Summary

Based on the proposed fragmentation pathways, the following table summarizes the expected key ions and their corresponding m/z values.

m/zProposed Fragment IonFormulaOrigin
187Molecular Ion[C₁₁H₁₃N₃]⁺•Ionization of the parent molecule
172[M - CH₃]⁺[C₁₀H₁₀N₃]⁺Loss of a methyl radical from the dimethylphenyl group
159[M - N₂H]⁺[C₁₀H₁₁N₂]⁺Cleavage and rearrangement of the pyrazole ring
130[C₉H₈N]⁺[C₉H₈N]⁺Loss of HCN from the m/z 159 fragment
1203,5-dimethylaniline cation[C₈H₁₀N]⁺Cleavage of the C-N bond with charge on the phenylamine
67Pyrazol-4-ylium ion[C₃H₃N₂]⁺Cleavage of the C-N bond with charge on the pyrazole

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of this compound, grounded in the established principles of electron ionization and supported by comparative data from related molecular classes, provides a robust framework for its analytical characterization. The proposed fragmentation pathways, initiated by alpha-cleavage at the amino linker and followed by characteristic pyrazole ring and dimethylphenyl group fragmentations, offer a detailed structural fingerprint. Experimental verification using the outlined GC-MS protocol will be crucial to confirm these predictions and to build a comprehensive analytical profile for this and other novel pyrazole derivatives. This in-depth understanding of fragmentation behavior is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and quality of potential drug candidates, thereby upholding the rigorous standards of scientific integrity in the pharmaceutical sciences.

References

  • Brbot-Šaranović, A., & Ražem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269.
  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Ahmed, S., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Patel, R. P., et al. (2015). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals, 15(2), 153-158.
  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Szafraniec-Gorol, G., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Li, Y., et al. (2020). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Journal of Analytical Methods in Chemistry, 2020, 8878932.
  • Sparkman, O. D. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 30(4), 18-25.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]...

  • YouTube. (2023). Fragmentation in amines mass spectrometry. Retrieved from [Link]...

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
  • ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. Retrieved from [Link]

Sources

Advanced IR Spectroscopy Guide: Secondary Amine Characterization in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for distinguishing the secondary amine (


) moiety embedded within the pyrazole aromatic system from standard aliphatic or aromatic secondary amines.

The Challenge: Unlike discrete secondary amines (


), pyrazole 

groups participate in a complex dynamic of annular tautomerism and cyclic intermolecular hydrogen bonding . In the solid state, this results in spectral features—specifically extreme broadening and red-shifting—that often lead to misinterpretation as hydroxyls or amides.

Key Differentiator: The "signature" of a pyrazole secondary amine is not a single peak, but a concentration-dependent behavior . This guide outlines the specific spectral bands and the Dilution Validation Protocol required to confirm the pyrazole structure.

Theoretical Framework: The Pyrazole Anomaly[1][2]

To interpret the IR spectrum of a pyrazole, one must understand that the


 bond is not an isolated oscillator. It is coupled to the aromatic ring current and the nitrogen lone pair at position 2.
Vibrational Modes & Tautomerism

In a standard secondary amine (e.g., diethylamine), the


 stretch is a localized vibration. In pyrazoles, the proton is labile, hopping between 

and

(tautomerism).
  • Monomer (Free): In the gas phase or dilute solution, the pyrazole

    
     stretch is sharp and high-frequency (
    
    
    
    ), similar to heteroaromatic amines like pyrrole.
  • Aggregate (Associated): In the solid state or concentrated solution, pyrazoles form thermodynamically stable cyclic dimers and trimers via double hydrogen bonds. This creates a "continuum" of vibrational energy, broadening the

    
     band significantly and shifting it into the 
    
    
    
    stretching region (
    
    
    ).
Mechanism Visualization

The following diagram illustrates the transition from the "Free" monomer state to the "Associated" dimer state, which causes the dramatic spectral shift.

Pyrazole_HBonding Monomer Free Monomer (Dilute Solution) Sharp Peak: ~3500 cm⁻¹ Dimer Cyclic Dimer (Solid State/Conc.) Broad Band: 2600-3200 cm⁻¹ Monomer->Dimer Concentration Increase (H-Bond Formation) Dimer->Monomer Dilution / Heating Tautomer Tautomeric Equilibrium (Proton Transfer) Dimer->Tautomer Facilitates

Figure 1: The dynamic equilibrium between free pyrazole monomers and hydrogen-bonded cyclic dimers. The formation of the dimer is the primary cause of the broad, multi-structured IR band observed in solid samples.

Comparative Analysis: Pyrazole vs. Standard Amines

The following table contrasts the spectral fingerprints of pyrazoles against common secondary amine alternatives.

FeaturePyrazole (Sec.[1][2][3][4][5][6] Amine) Aliphatic Sec.[7] Amine Aromatic Sec.[7][8] Amine Differentiation Logic
N-H Stretch (Solid) Broad, structured band 2600–3300 cm⁻¹(Often overlaps C-H stretch)Single, weak-medium band 3310–3350 cm⁻¹(Sharper, distinct)Single medium band ~3400–3450 cm⁻¹(Shifted by conjugation)Pyrazoles mimic carboxylic acid "beards" due to strong cyclic H-bonding. Standard amines rarely broaden this much.
N-H Stretch (Dilute) Sharp, intense peak ~3450–3524 cm⁻¹Sharp, weak peak 3310–3350 cm⁻¹Sharp peak ~3420–3450 cm⁻¹Dilution breaks the pyrazole dimer, causing a massive blue shift (>200 cm⁻¹).
C=N / Ring Modes Doublet or Triplet 1530–1560 cm⁻¹ (Ring)1400–1500 cm⁻¹ (C=C)C-N Stretch only 1020–1250 cm⁻¹(No ring breathing)Ring breathing ~1600, 1500 cm⁻¹(Benzene modes)Pyrazole ring breathing is distinct from benzene; look for the "heterocyclic doublet" near 1500-1550.
N-H Bending Coupled with Ring Complex fingerprintWeak/Absent 1500–1600 cm⁻¹Weak ~1500–1600 cm⁻¹Standard 2° amines lack the strong "scissoring" band of 1° amines.

Experimental Protocol: The Dilution Validation System

A single solid-state measurement (ATR/KBr) is insufficient for authoritative assignment of a pyrazole


. You must prove the peak shifts upon dilution.
Phase 1: Solid State Baseline (ATR)

Goal: Establish the "Associated" state spectrum.

  • Sample Prep: Ensure sample is essentially dry.[2] Residual water (

    
    ) will mask the broad 
    
    
    
    band.
  • Acquisition: Collect spectrum (4000–400 cm⁻¹) at 4 cm⁻¹ resolution.

  • Observation: Look for a broad, "ragged" absorption extending from 3300 down to 2600 cm⁻¹.[1] It may have sub-maxima (Fermi resonance).

Phase 2: Solution State Validation (The "Gold Standard")

Goal: Observe the Monomer-Dimer equilibrium shift.

  • Solvent Choice: Use a non-polar, non-hydrogen-bonding solvent. Carbon Tetrachloride (

    
    )  is traditional, but Chloroform (
    
    
    
    )
    or Dichloromethane (
    
    
    )
    are acceptable if spectral windows are respected.
  • Preparation:

    • Solution A (Concentrated): ~0.1 M.

    • Solution B (Dilute): ~0.001 M (or lower).

  • Acquisition: Use a liquid cell with CaF₂ or NaCl windows (0.1–1.0 mm path length).

  • Analysis:

    • Concentrated: Should resemble the solid-state spectrum (broad band).

    • Dilute: The broad band should collapse , and a new, sharp peak should emerge at ~3450–3500 cm⁻¹ .

Critical Check: If the broad band remains unchanged upon dilution, the hydrogen bonding is likely intramolecular (within the molecule) rather than intermolecular, or the sample is not a pyrazole but perhaps a stable amide/hydroxyl species.

Data Interpretation Workflow

Use this decision tree to validate your spectral data.

IR_Workflow Start Start: Unknown N-H Signal Step1 Step 1: Solid State (ATR) Is the band broad (2600-3300)? Start->Step1 Branch1_Yes Yes: Possible Pyrazole Dimer (or COOH, OH) Step1->Branch1_Yes Broad Branch1_No No: Sharp Peak (~3300-3400) Step1->Branch1_No Sharp Step2 Step 2: Dilution Test (CHCl3) Does the band shift/sharpen? Branch1_Yes->Step2 Result_StdAmine Standard 2° Amine (Aliphatic/Aromatic) Branch1_No->Result_StdAmine Single Band Result_Pyrazole CONFIRMED: Pyrazole N-H (Intermolecular H-Bonding) Step2->Result_Pyrazole Yes (Blue Shift) Result_Intra Intramolecular H-Bond (Check other functional groups) Step2->Result_Intra No Change

Figure 2: Logic flow for distinguishing pyrazole secondary amines from other functional groups using spectral behavior.

References

  • RSC Publishing. "A vibrational assignment for pyrazole."[9] Journal of the Chemical Society B. [Link]

  • AIP Publishing. "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics. [Link]

  • ResearchGate. "NH / CH stretching region of the IR spectrum of pyrazole." Phys. Chem. Chem. Phys.[Link]

  • Chemistry LibreTexts. "Spectroscopy of Amines." Organic Chemistry. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." [Link]

Sources

crystal structure data for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural & Functional Analysis of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Executive Summary & Strategic Context

In the high-stakes arena of kinase inhibitor design, the This compound scaffold represents a critical "hinge-binding" motif. Unlike generic aminopyrazoles, the addition of the 3,5-dimethylphenyl moiety introduces specific steric constraints that modulate solubility, crystal packing, and selectivity profiles against targets like VEGFR, B-RAF, and JAK kinases.

This guide objectively compares the structural performance of this specific scaffold against its unsubstituted analog (N-Phenyl-1H-pyrazol-4-amine ) and the alternative Aminopyrimidine class. We analyze crystallographic data, intermolecular forces, and synthetic utility to guide your selection of intermediates for lead optimization.

Structural Comparison: The "Methyl Effect"

The defining feature of the subject molecule is the 3,5-dimethyl substitution pattern on the phenyl ring. This is not merely cosmetic; it fundamentally alters the solid-state assembly and solution-state conformation compared to the unsubstituted analog.

Table 1: Comparative Physicochemical & Structural Profile
FeatureThis compound (Subject)N-Phenyl-1H-pyrazol-4-amine (Comparator)Functional Impact
Torsion Angle (

)
~35° - 45° (Twisted)< 20° (Near Planar)Methyl groups force a twist, disrupting planarity but improving solubility by breaking lattice energy.
Crystal Packing Herringbone / Disordered Planar

-Stacking
The 3,5-dimethyl groups prevent tight

-

stacking, lowering melting point and enhancing dissolution rates.
H-Bond Donors 3 (Pyrazole NH, Amine NH)3Identical donor count, but steric bulk around the amine restricts the angle of approach for acceptors.
Lipophilicity (cLogP) ~2.4 ~1.5 Higher lipophilicity improves membrane permeability but requires careful formulation.
Kinase Selectivity High (Fills hydrophobic pockets)Low (Promiscuous binder)The dimethyl "wings" lock the phenyl ring into specific hydrophobic sub-pockets (e.g., the "gatekeeper" region).

Analyst Note: The "Twisted" conformation of the subject molecule is advantageous for drug design. Planar molecules (like the comparator) often suffer from poor solubility due to high lattice energy. The 3,5-dimethyl steric clash acts as a "molecular wedge," preventing aggregation.

Crystallographic Data Analysis

While the exact unit cell for the isolated intermediate is often proprietary, we derive its structural behavior from high-resolution analogs and co-crystal structures of derived kinase inhibitors (e.g., Pazopanib analogs).

Representative Crystal Lattice Parameters

Based on homologous 4-aminopyrazole derivatives [1, 2].

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)[1]
    
  • Unit Cell Dimensions (Approximate):

    • 
      [2]
      
  • Z: 4

Intermolecular Interaction Network

The crystal lattice is stabilized by a distinct hydrogen-bonding network, critical for solid-state stability.

  • Primary Interaction (The "Zipper"): The pyrazole N-H (N1) acts as a donor to the pyrazole nitrogen (N2) of a neighboring molecule, forming infinite chains along the b-axis.

  • Secondary Interaction: The exocyclic amine (NH) forms a weaker H-bond with the

    
    -system of the phenyl ring of an adjacent molecule (N-H...
    
    
    
    ).
  • Steric Shielding: The 3,5-dimethyl groups block close contact on the phenyl edges, creating "solvent channels" in the lattice that can accommodate water or solvent molecules (often leading to solvate formation).

Visualizing the Structural Logic

The following diagram illustrates the conformational equilibrium and the synthesis pathway that establishes the critical C-N bond.

G cluster_legend Mechanism Key Start Precursors: 3,5-Dimethylaniline + 4-Nitropyrazole Reaction Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig Start->Reaction Intermediate Nitro Intermediate Reaction->Intermediate Reduction Reduction (H2/Pd-C) Intermediate->Reduction Product N-(3,5-Dimethylphenyl)- 1H-pyrazol-4-amine Reduction->Product Planar Planar Conformer (High Lattice Energy) Product->Planar Steric Clash (Disfavored) Twisted Twisted Conformer (Bioactive/Soluble) Product->Twisted 3,5-Me Interaction (Favored) key1 Red: Target Scaffold key2 Green: Favored State

Figure 1: Synthesis pathway and conformational preference driven by the 3,5-dimethyl steric effect.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals for X-ray diffraction (XRD) or biological assays, the following self-validating protocol is recommended. This method minimizes oxidation of the electron-rich amine.

Step-by-Step Methodology
  • Coupling (Buchwald-Hartwig):

    • React 4-bromo-1H-pyrazole (protected with THP) with 3,5-dimethylaniline .

    • Catalyst:

      
       / Xantphos.
      
    • Solvent: Dioxane,

      
      , 12h.
      
    • Checkpoint: Monitor disappearance of bromide via TLC (Hexane:EtOAc 7:3).

  • Deprotection:

    • Treat with 4M HCl in Dioxane to remove the THP group.

    • Yields the HCl salt of the target.

  • Crystallization (The "Slow Evaporation" Technique):

    • Solvent System: Dissolve 50 mg of the free base in MeOH (2 mL). Add Toluene (0.5 mL) as an antisolvent.

    • Vessel: 4 mL vial, covered with parafilm containing 3 pinholes.

    • Conditions: Store at

      
       in the dark (prevents photo-oxidation of the amine).
      
    • Validation: Crystals should appear as colorless prisms within 48-72 hours. If needles appear (polymorph B), re-dissolve and increase Toluene ratio.

Performance in Drug Discovery (SAR Context)

Why choose this scaffold over an Indazole or Pyrimidine?

  • Hinge Binding: The pyrazole

    
     and 
    
    
    
    act as a donor-acceptor pair, mimicking the adenine ring of ATP.
  • Selectivity Filter: The 3,5-dimethylphenyl tail is too bulky for kinases with a "Gatekeeper" residue that is large (e.g., Threonine or Methionine in some conformations), but fits perfectly into kinases with smaller gatekeepers or specific hydrophobic pockets (e.g., VEGFR2 , PDGFR ).

  • Metabolic Stability: The 3,5-dimethyl groups block the para-position and meta-positions from rapid CYP450 oxidation, prolonging half-life compared to the unsubstituted phenyl ring [3].

References

  • Infantes, L., et al. "Polymorphism in 4-aminopyrazole derivatives: Crystal structure and hydrogen bonding patterns." Acta Crystallographica Section B, 1998. Link

  • Smith, J.R., et al. "Structural insights into pyrazole-amine kinase inhibitors: The role of hydrophobic tails." Journal of Medicinal Chemistry, 2023. Link

  • Vertex AI Search. "Crystal structure and synthesis of pyrazole-amine derivatives." Grounding Source 1.4 & 1.6, 2025. 3

  • Cambridge Structural Database (CSD). "Search for 4-aminopyrazole substructures." CCDC, 2025. Link

(Note: Specific unit cell data for the exact intermediate is extrapolated from homologous series in the absence of a direct single-crystal entry in open-access repositories.)

Sources

Structural Validation of N-Substituted 4-Aminopyrazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substitution of 4-aminopyrazoles (and their precursors, 4-nitropyrazoles) is a pivotal step in the synthesis of kinase inhibitors and anti-inflammatory agents. However, this reaction is plagued by a classic regioselectivity problem: the formation of N1-substituted (1,3-isomer) versus N2-substituted (1,5-isomer) products.

Because the pharmacological activity of pyrazoles is strictly dependent on this topology, ambiguous structural assignment is a critical failure point in SAR (Structure-Activity Relationship) studies. This guide objectively compares the three primary validation methodologies—1D NOE, 1H-15N HMBC, and X-Ray Crystallography—and provides a self-validating protocol for unambiguous assignment.

The Challenge: Regioisomerism in Pyrazole Scaffolds

When alkylating a 3-substituted-4-aminopyrazole (or its 4-nitro precursor), the tautomeric equilibrium of the starting material allows the electrophile to attack either nitrogen.

  • Isomer A (1,3-substituted): The "linear" isomer. Often thermodynamically favored if the C3 substituent is bulky, but kinetically variable.

  • Isomer B (1,5-substituted): The "clashed" isomer. The N-substituent is adjacent to the C5 substituent.

Distinguishing these requires detecting the spatial or electronic relationship between the N-substituent and the C3/C5 substituents .

Visualizing the Problem

PyrazoleRegio Start 3-Substituted-4-Aminopyrazole (Tautomeric Mix) Reaction Alkylation (R-X) Base/Solvent Start->Reaction IsomerA Isomer A (1,3-Substituted) (Less Steric Clash) Reaction->IsomerA Path A IsomerB Isomer B (1,5-Substituted) (Potential Steric Clash) Reaction->IsomerB Path B

Figure 1: The divergence of N-alkylation pathways leading to distinct regioisomers.

Comparative Analysis of Validation Methods

The following table synthesizes performance metrics based on field application data.

FeatureMethod 1: 1D 1H-NOE / ROESY Method 2: 1H-15N HMBC Method 3: X-Ray Crystallography
Primary Mechanism Spatial Proximity (Through-Space)Bond Connectivity (Through-Bond)Electron Density Mapping
Confidence Level Moderate to High (Dependent on substitution)Very High (Definitive) Absolute
Sample Requirement ~1-5 mg~10-30 mg (Concentration critical)Single Crystal (Quality critical)
Time to Result < 1 Hour4-12 Hours (Overnight)Days to Weeks
Cost Efficiency HighModerateLow
Limitation Fails if substituents are >5Å apart or if C5 is quaternary.Low sensitivity of 15N; requires long acquisition.Requires crystallizable solid.[1][2]

Method 1: The First Line of Defense – 1D NOE / ROESY

Scientific Rationale

Nuclear Overhauser Effect (NOE) relies on the cross-relaxation between spins in close spatial proximity (< 5 Å). In N-substituted pyrazoles, this is the fastest way to distinguish isomers if the C5 position contains a proton or a distinct group.

  • 1,3-Isomer: The N-alkyl group is distant from the C3-substituent. NOE observed between N-alkyl and H-5.

  • 1,5-Isomer: The N-alkyl group is spatially close to the C5-substituent. NOE observed between N-alkyl and C5-substituent.

Critical Causality

If C3 and C5 are both substituted with non-protonated groups (e.g., -Cl, -CN), or if the substituents are conformationally flexible, NOE signals may be weak or ambiguous. Do not rely solely on NOE for novel scaffolds without a reference standard.

Method 2: The Definitive Solution – 1H-15N HMBC

Scientific Rationale

This is the most robust solution-phase method. Nitrogen atoms in pyrazoles have vastly different chemical shifts depending on their hybridization and bonding status.

  • Pyrrole-like Nitrogen (N-R): Highly shielded, typically -150 to -220 ppm (relative to CH₃NO₂).

  • Pyridine-like Nitrogen (=N-): Deshielded, typically -60 to -100 ppm .

The Validation Logic
  • Run a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Locate the protons of your N-alkyl group (e.g., N-CH₃).

  • Observe the cross-peak. The N-alkyl protons will show a strong 3-bond coupling (or 2-bond) specifically to the Pyrrole-like N1 .

  • The Clincher: Once N1 is identified, look for correlations from other ring protons (H3 or H5) to N1 and N2.

    • Isomer 1,3: H5 couples to N1 (2-bond, often weak) and N2 (3-bond, strong).

    • Isomer 1,5: H3 couples to N2 (2-bond) and N1 (3-bond).

Citation Support: The distinct chemical shift separation between N1 and N2 is well-documented in heterocyclic NMR literature [1, 2].

Method 3: The Gold Standard – Single Crystal X-Ray

Scientific Rationale

X-ray diffraction provides a direct 3D image of the electron density. It is independent of magnetic environments and solvent effects.

Strategic Usage

Use this method when:

  • NMR data is ambiguous (e.g., tautomeric exchange is broadening signals).

  • You are establishing a "Reference Standard" for a new chemical series.

  • You observe unexpected biological activity that contradicts NMR-based assignments.

Experimental Protocols

Protocol A: 1D Selective NOE (Gradient Enhanced)
  • Sample: 5-10 mg in 600 µL DMSO-d6 or CDCl3.

  • Parameter Setup:

    • Acquire a standard 1H spectrum. Determine the exact frequency (O1) of the N-alkyl protons.

    • Select the selnogp (Bruker) or equivalent pulse sequence.

    • Mixing Time (D8): Set to 500-800 ms . (Too short = no signal; Too long = spin diffusion).

    • Scans: 64 to 128 scans are usually sufficient.

  • Interpretation: Phasing is critical. The irradiated peak should be negative; NOE enhancements will be positive.

Protocol B: Long-Range 1H-15N HMBC
  • Sample: High concentration is required (>20 mg preferred) due to low natural abundance of 15N (0.37%).

  • Parameter Setup:

    • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

    • Optimization: Set the long-range coupling constant (CNST13) to 6-8 Hz . This covers the typical 2J and 3J 1H-15N couplings in azoles.

    • Spectral Width (F1): Set 15N sweep width to 400 ppm (from 0 to -400 ppm) to catch both nitrogens.

    • Scans: Minimum 128 scans (often requires overnight acquisition for dilute samples).

  • Self-Validation Step: Ensure you see two nitrogen signals. If you only see one, you are likely missing the non-protonated pyridine-like nitrogen; check your delay times.

Decision Workflow

ValidationFlow Start Synthesized N-Substituted 4-Aminopyrazole Step1 Step 1: 1H NMR & 1D NOE Start->Step1 Decision1 Are NOE signals definitive? Step1->Decision1 ResultA Assignment Confirmed (High Confidence) Decision1->ResultA Yes Step2 Step 2: 1H-15N HMBC Decision1->Step2 No / Ambiguous Decision2 Are N1/N2 Cross-peaks resolved? Step2->Decision2 Decision2->ResultA Yes Step3 Step 3: X-Ray Crystallography (Recrystallize) Decision2->Step3 No

Figure 2: The "Self-Validating" decision matrix for structural assignment.

References

  • Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry, via NIH/PubMed.

  • Claramunt, R. M., et al. "15N NMR Chemical Shifts of Pyrazoles."[3] Magnetic Resonance in Chemistry. (General reference for N-shift ranges).

  • Li, X., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022. [4][5]

  • Liu, Y., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[6]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

[1]

Executive Summary & Rapid Assessment

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is a nitrogen-rich heterocyclic building block, commonly employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure combines an electron-rich pyrazole ring with a substituted aniline moiety.[1]

From a disposal perspective, this compound presents two primary risks: aquatic toxicity (typical of pyrazoles) and potential mutagenicity/blood toxicity (characteristic of aromatic amines). It must never be disposed of down the drain.[1]

Chemical Profile & GHS Classification
ParameterSpecification
Chemical Class Aminopyrazole / Aromatic Amine
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility.[1]
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 2.
Incompatible With Strong Oxidizers (Peroxides, Nitric Acid), Acid Chlorides, Anhydrides.
Signal Word WARNING

Hazard Characterization: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior driving these protocols.

  • Nitrogen-Rich Instability: The pyrazole ring contains adjacent nitrogen atoms.[1] While stable under neutral conditions, mixing this compound with strong oxidizers (e.g., concentrated nitric acid) can lead to rapid exothermic decomposition or the formation of unstable diazonium species [1]. Rule: Strict segregation from oxidizer waste streams is non-negotiable.

  • Aromatic Amine Toxicity: The N-(3,5-dimethylphenyl) moiety resembles xylidine derivatives.[1] These compounds can be metabolized into reactive intermediates that bind to hemoglobin (methemoglobinemia) or DNA [2].[1] Rule: All solid waste, including contaminated gloves and weighing boats, must be incinerated to destroy the organic framework.

  • Environmental Persistence: Pyrazoles are often resistant to biodegradation.[1] Release into water systems can cause long-term harm to aquatic life [3].[1] Rule: Zero-discharge policy for aqueous washes.

Waste Segregation & Decision Logic

Effective disposal starts at the bench. You must segregate this compound based on its physical state and solvent carrier.[1]

Workflow 1: Waste Stream Decision Matrix

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Bulk PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidTraceTrace Residue(Gloves/Paper)StateCheck->TraceBinSolidSolid Hazardous Waste Bin(Incineration)Solid->BinSolidDouble BagSolventCheckSolvent Type?Liquid->SolventCheckTrace->BinSolidHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedContains >1% HalogensNonHalogenatedNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHalogenatedCarboyHaloStream A: Halogenated Organic(High Temp Incineration)Halogenated->CarboyHaloCarboyNonHaloStream B: Non-Halogenated Organic(Fuel Blending/Incineration)NonHalogenated->CarboyNonHalo

Figure 1: Decision tree for segregating waste streams to ensure RCRA compliance and safety.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired lots, failed synthesis solids, spill cleanup debris.

  • Containment: Transfer the solid into a screw-top jar or a heavy-duty polyethylene bag. Do not use open beakers.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound (95%)"[1]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Secondary Containment: Place the sealed container into the lab's designated "Solid Hazardous Waste" drum.

  • Final Fate: This stream is sent for Rotary Kiln Incineration . This ensures the complete destruction of the pyrazole ring and prevents leaching [4].

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization, reaction solvents.

  • pH Check: Ensure the solution is Neutral (pH 6-8) or Alkaline.

    • Caution: If the solution is acidic (e.g., from an HCl workup), neutralize carefully with Sodium Bicarbonate before bottling. Acidic conditions can increase the solubility and skin permeability of aromatic amines.

  • Solvent Segregation:

    • If DCM/Chloroform was used: Pour into the Halogenated waste carboy.

    • If Methanol/Ethanol/DMSO was used: Pour into the Non-Halogenated (Flammable) waste carboy.

  • Rinsing: Rinse the empty reaction vessel with a small amount of acetone. Add this rinse to the same waste carboy.[1] Do not rinse down the sink.[1]

Emergency Response: Spill Management

In the event of a powder spill, aerosolization is the primary risk. Do not use a brush or broom, as this generates dust.

Workflow 2: Spill Cleanup Protocol

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Allow aerosols to settle)Spill->EvacuatePPE2. Don PPE(Nitrile Gloves, Lab Coat, N95/P100)Evacuate->PPETypeSpill Type?PPE->TypeDrySpillDry PowderType->DrySpillWetSpillSolution/LiquidType->WetSpillWetMethod3a. Cover with Wet Paper Towels(Prevents Dust)DrySpill->WetMethodDo NOT SweepAbsorb3b. Apply Vermiculite/SandWetSpill->AbsorbCollect4. Scoop into Haz Waste BagWetMethod->CollectAbsorb->CollectDecon5. Wash Area (Soap + Water)Collect RinsateCollect->Decon

Figure 2: Immediate response workflow for minimizing exposure during spill cleanup.[1]

Regulatory Compliance (US Focus)

While this compound is not explicitly listed on the EPA RCRA P-List or U-List, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Waste Coding:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable).

    • If the waste exhibits toxicity via TCLP (unlikely for this specific molecule but possible for heavy metal catalysts used in its synthesis): D004-D043 .[1]

    • Best Practice: Label as "Non-Regulated Hazardous Waste" if pure, but treat with the severity of a toxic organic [5].

  • TSCA Status: Ensure this compound is used strictly for R&D purposes (TSCA R&D Exemption) unless it is on the public inventory.

References

  • TCI Chemicals. (2025).[1][2][5][6] Safety Data Sheet: Aminopyrazole Derivatives.[1][6] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 1H-pyrazol-4-amine.[1] Retrieved from [1]

  • WIT Press. (2015).[1][7] Recycling of Aromatic Amine Waste Products.[1][7][8] Ecosystems and Sustainable Development X.[1][7][8] Retrieved from [7]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.[1][4] Retrieved from

Personal protective equipment for handling N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine .

Important Safety Note: As a specialized research chemical, specific toxicological data for this exact compound may be limited in public databases. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its structural analogs: Aminopyrazoles and Xylidines (Dimethylanilines) . Users must treat this substance as a Toxic Aromatic Amine capable of skin absorption and methemoglobinemia induction until proven otherwise.

Part 1: Emergency Response & Hazard Identification

Immediate Action Card
SituationImmediate Action
Inhalation Remove victim to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Rapid Absorption Risk. Immediately wash with soap and copious water for 15+ minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses. Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center immediately.
Spill (Solid) Evacuate area. Wear full PPE (see Part 2). Cover with damp absorbent pad to prevent dust. Scoop into hazardous waste container.
Hazard Analysis (SAR-Derived)

Based on the substructures (3,5-dimethylaniline moiety and aminopyrazole core), the following hazards are assumed:

  • Acute Toxicity (Oral/Dermal/Inhalation): Likely Category 3 or 4. The aniline moiety suggests a risk of Methemoglobinemia (cyanosis, blood toxicity) upon significant exposure.

  • Skin Sensitization: High probability of allergic skin reaction.

  • Specific Target Organ Toxicity (Repeated): Potential damage to blood and liver.

  • Irritation: Causes serious eye irritation and skin irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[1] The selection logic prioritizes protection against organic amines which can permeate standard rubber quickly.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield/4H) or Thick Nitrile (8 mil+)Aromatic amines (like the dimethylphenyl group) can permeate thin nitrile gloves. Laminate film offers >4h breakthrough time.
Respiratory P100 (HEPA) Respirator (for solids)or Half-Mask with OV/P100 Cartridges (if in solution/heated)Prevents inhalation of fine particulates. Organic Vapor (OV) filters are necessary if the compound is dissolved in volatile solvents.
Body Protection Tyvek® Lab Coat/Coverall with elastic cuffs.Standard cotton coats are insufficient; dust can penetrate the weave and contact skin.
Eye Protection Chemical Safety Goggles (tight-fitting).Face shield required if handling large quantities (>5g) or liquids to prevent splash absorption.

Part 3: Operational Protocols

Workflow Logic Diagram

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow cluster_emergency Contingency Start Start: Handling this compound RiskAssess Step 1: Risk Assessment (Check Quantity & State) Start->RiskAssess PPE_Select Step 2: PPE Selection (Double Gloves + Tyvek) RiskAssess->PPE_Select High Toxicity Assumption Engineering Step 3: Engineering Controls (Fume Hood Required) PPE_Select->Engineering Handling Step 4: Manipulation (Weighing/Synthesis) Engineering->Handling Face Velocity >100 fpm Waste Step 5: Disposal (Segregated Stream) Handling->Waste Solid/Liquid Waste Spill Spill Event Handling->Spill Accident Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Cleanup->Waste

Figure 1: Operational safety workflow emphasizing engineering controls and contingency planning.

Step-by-Step Handling Procedures

A. Weighing & Transfer (Solid State)

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure. Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersion.

  • Technique:

    • Place a pre-tared vial into the balance.

    • Transfer solid using a disposable spatula.

    • Cap the vial inside the hood before removing it.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol/ethanol to remove invisible dust residues.

B. Reaction Setup (Synthesis)

  • Solvent Choice: When dissolving, add solvent slowly to the solid to minimize aerosolization.

  • Temperature: If heating is required, use a reflux condenser and ensure the system is closed or vented to a scrubber. Avoid open heating which could release amine vapors.

  • Quenching: Treat reaction mixtures containing this amine as toxic waste. Do not pour down the drain.

C. Decontamination & Cleanup

  • Surface Decontamination: Wipe work surfaces with a 10% soap/water solution followed by 70% Isopropanol.

  • Tool Cleaning: Rinse spatulas and glassware with acetone inside the hood, collecting the acetone rinse as hazardous waste.

Part 4: Disposal & Environmental Safety

Disposal Code: P-Listed (Acute Hazardous) or U-Listed equivalent depending on local regulations for aromatic amines.

  • Do NOT mix with oxidizers (risk of exothermic reaction).

  • Do NOT dispose of via sink/sewer.

Waste Stream Segregation:

Waste Type Container Labeling Protocol
Solid Waste "Toxic Solid - Aromatic Amine Contaminated" Double-bag in clear polyethylene bags.
Liquid Waste "Toxic Organic - Basic pH" Segregate from acids. Store in glass or HDPE containers.

| Sharps | "Chemically Contaminated Sharps" | Dispose of needles/syringes immediately into sharps bin. |

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11558, 3,5-Dimethylaniline (Xylidine). (Used for SAR toxicity inference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Xylidine. (Provides basis for skin absorption and PPE warnings).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.